VU0477886
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H13ClN4O3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
3-amino-N-[3-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-14-10-11(24-18(26)17-15(22)6-3-9-23-17)7-8-16(14)25-19(27)12-4-1-2-5-13(12)20(25)28/h1-10H,22H2,(H,24,26) |
Clé InChI |
XBKGMJNNALFSAJ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of VU0477886: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0477886 and its more active (R)-enantiomer, VU0486846, represent a significant advancement in the field of muscarinic acetylcholine (B1216132) receptor pharmacology. These compounds are highly selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor critically involved in cognitive processes such as learning and memory. Unlike earlier M1 agonists that were fraught with dose-limiting cholinergic side effects due to lack of subtype selectivity, VU0486846 offers a promising therapeutic profile by potentiating the effects of the endogenous ligand, acetylcholine (ACh), only when and where it is naturally released. This guide provides a comprehensive overview of the mechanism of action of VU0486846, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism: Positive Allosteric Modulation of the M1 Receptor
VU0486846 binds to an allosteric site on the M1 receptor, a site topographically distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. A key characteristic of VU0486846 is its nature as a "pure PAM" with minimal intrinsic agonist activity, meaning it does not activate the M1 receptor on its own, even at high concentrations. This property is crucial for its favorable side effect profile, as it avoids the widespread, non-physiological activation of M1 receptors that is characteristic of orthosteric agonists.
Quantitative Pharmacology
The pharmacological activity of VU0486846 has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Efficacy of VU0486846 as an M1 PAM
| Parameter | Cell Line | Species | Value | Notes |
| EC50 (PAM Activity) | CHO | Human M1 | 0.31 µM | Potentiation of an EC20 concentration of acetylcholine.[1] |
| CHO | Rat M1 | 0.25 µM | Potentiation of an EC20 concentration of acetylcholine.[1] | |
| CHO | Human M1 | 430 ± 120 nM | At a low ACh concentration (~EC9).[1] | |
| CHO | Human M1 | 68 ± 11 nM | At a higher ACh concentration (~EC70).[1] | |
| Maximal Potentiation (% of ACh Max) | CHO | Human M1 | 85 ± 2% | [1] |
| CHO | Rat M1 | 83 ± 1% | [1] |
Table 2: Agonist Activity of VU0486846 at the M1 Receptor
| Parameter | Cell Line | Species | Value | Notes |
| EC50 (Agonist Activity) | CHO | Human M1 | 4.5 µM | Weak partial agonist activity observed in a high-expression cell line.[1] |
| CHO | Rat M1 | 5.6 µM | Weak partial agonist activity observed in a high-expression cell line.[1] | |
| Maximal Agonist Effect (% of ACh Max) | CHO | Human M1 | 29 ± 6% | [1] |
| CHO | Rat M1 | 26 ± 6% | [1] |
Table 3: Selectivity and Binding Characteristics of VU0486846
| Parameter | Assay | Target | Result | Notes |
| Selectivity | Calcium Mobilization | M2, M3, M4, M5 mAChRs | No significant activity | Demonstrates high selectivity for the M1 receptor. |
| Orthosteric Site Interaction | [3H]-NMS Binding | M1 mAChR | No interaction | Does not displace the orthosteric antagonist N-methylscopolamine (NMS), indicating a purely allosteric binding mode.[2] |
Signaling Pathways
The M1 muscarinic acetylcholine receptor primarily couples to Gq/11 G-proteins. Upon activation by acetylcholine, and potentiation by VU0486846, a downstream signaling cascade is initiated, leading to various cellular responses.
Caption: M1 Receptor Signaling Pathway Potentiated by VU0486846.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of VU0486846.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds that modulate Gq-coupled receptors like the M1 mAChR.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 mAChR are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
-
The dye-loading solution is removed, and the cells are washed with the buffered salt solution.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For PAM activity determination, VU0486846 is added at various concentrations, followed by the addition of a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).
-
For agonist activity determination, VU0486846 is added at various concentrations in the absence of acetylcholine.
-
Fluorescence is monitored in real-time to measure the increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is used to calculate the response.
-
Dose-response curves are generated using non-linear regression to determine EC50 and maximal response values.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: VU0477886 as a Positive Allosteric Modulator of mGlu4
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific pharmacological data for the compound VU0477886 (CAS 1926222-30-1). Therefore, this technical guide utilizes data from a closely related and well-characterized mGlu4 positive allosteric modulator (PAM) from the Vanderbilt University (VU) chemical series, ML182 (CID 46869947), to serve as a representative example. The methodologies, signaling pathways, and experimental models described are directly applicable to the preclinical evaluation of novel mGlu4 PAMs like this compound.
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1][2] mGlu4 receptors are predominantly located presynaptically in key brain regions and function to negatively modulate neurotransmitter release.[3][4] Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This approach maintains the spatial and temporal fidelity of physiological receptor activation while offering a potential for greater subtype selectivity and a reduced risk of side effects associated with orthosteric agonists.[3]
This document provides a comprehensive technical overview of the preclinical characterization of a representative VU-series mGlu4 PAM, serving as a blueprint for the evaluation of compounds such as this compound.
Chemical Properties
While the specific properties of this compound are not extensively documented, its chemical identity is provided below. For the purpose of this guide, the properties of the representative compound ML182 are also included.
Table 1: Chemical and Physical Properties
| Property | This compound | ML182 (Representative Compound) |
| IUPAC Name | 3-amino-N-[3-chloro-4-(1,3-dioxo-2H-isoindol-2-yl)phenyl]pyridine-2-carboxamide | N-(4-chloro-3-(picolinamido)phenyl)picolinamide |
| CAS Number | 1926222-30-1 | 1260931-90-5 |
| PubChem CID | Not available | 46869947 |
| Molecular Formula | C20H14ClN5O3 | C17H12Cl2N4O2 |
| Molecular Weight | 407.81 g/mol | 391.21 g/mol |
| Solubility | Data not available | PBS: 4.06 µM[2] |
Mechanism of Action and Signaling Pathway
This compound is classified as a positive allosteric modulator of the mGlu4 receptor. As a PAM, it does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate for the receptor.
The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to a decrease in protein kinase A (PKA) activity and subsequent modulation of downstream effectors, including voltage-gated calcium channels. The net effect in presynaptic terminals is a reduction in neurotransmitter release.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for the representative mGlu4 PAM, ML182.
Table 2: In Vitro Potency and Efficacy of ML182
| Assay Type | Species | EC50 (nM) | Fold Shift | % Max Response (vs. Glutamate) | Reference |
| Ca²⁺ Mobilization | Human | 291 ± 55 | 11.2 ± 0.8 | Not Reported | [2] |
| GIRK-mediated Tl⁺ Flux | Rat | 376 | Not Reported | Not Reported | [2] |
EC50 values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of glutamate. Fold shift represents the leftward shift of the glutamate concentration-response curve in the presence of the PAM.
Table 3: In Vitro Selectivity Profile of ML182
| Receptor Subtype | Activity |
| mGlu1, mGlu2, mGlu3, mGlu8 | >30 µM |
| mGlu5 | Weak activity (2.1-fold shift) |
| mGlu6 | Weak activity (3.1-fold shift) |
| mGlu7 | Weak activity (2.9-fold shift) |
| Panel of 68 GPCRs, ion channels, and transporters | >10 µM |
| Data from reference[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells co-expressing mGlu4 and a chimeric G-protein (Gqi5).
Protocol Details:
-
Cell Culture: Human mGlu4 (hmGlu4)/CHO cells stably transfected with the chimeric G protein Gqi5 are cultured in DMEM with 10% dialyzed fetal bovine serum.[2]
-
Plating: Cells are plated at a density of 30,000 cells/well in 384-well black-walled, clear-bottom plates and incubated overnight.[6]
-
Dye Loading: The next day, media is removed and cells are incubated with 1 µM Fluo-4AM in assay buffer for 45-60 minutes at 37°C.[2][6]
-
Compound Addition: Dye is removed and replaced with assay buffer. The test compound (e.g., this compound) is added and incubated for 2.5 minutes.[2]
-
Agonist Addition and Measurement: An EC20 concentration of glutamate is added, and intracellular calcium mobilization is measured kinetically using a fluorescence plate reader (e.g., FDSS6000).[2][6]
In Vitro: GIRK-Mediated Thallium Flux Assay
This assay provides a measure of Gαi/o coupling by assessing the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Protocol Details:
-
Cell Culture: HEK293 cells stably expressing the rat mGlu4 receptor and GIRK channels are used.
-
Plating: Cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Compound Addition: The test compound is added, followed by a brief incubation.
-
Thallium Addition and Measurement: A thallium-containing buffer is added, and the influx of thallium through activated GIRK channels is measured as an increase in fluorescence.[2]
In Vivo: Haloperidol-Induced Catalepsy in Rodents
This model is used to assess the potential anti-parkinsonian effects of a compound. Catalepsy, a state of motor rigidity, is induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).
Protocol Details:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are used.[7][8]
-
Drug Administration: The test compound (e.g., this compound) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). After a pre-treatment period (e.g., 30-60 minutes), haloperidol (e.g., 1 mg/kg) is administered i.p.[7][9]
-
Catalepsy Assessment (Bar Test): At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised above the surface (e.g., 9 cm for rats, 3-4.5 cm for mice).[7][8][9]
-
Data Collection: The latency for the animal to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 180-300 seconds).[7][8] A reversal of haloperidol-induced catalepsy (i.e., a shorter latency to move) indicates potential anti-parkinsonian efficacy.
Conclusion
The development of potent, selective, and orally bioavailable mGlu4 PAMs represents a significant advancement in the pursuit of novel therapeutics for Parkinson's disease and other CNS disorders. The experimental framework detailed in this whitepaper, using ML182 as a representative from the VU-series of compounds, provides a robust methodology for the characterization of new chemical entities such as this compound. The combination of in vitro assays to determine potency and selectivity, coupled with in vivo models to assess efficacy, is crucial for advancing these promising compounds through the drug discovery pipeline. Future published studies on this compound will be necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
The Unveiling of VU0477886: A Novel Modulator of Glutamate Signaling
A technical whitepaper on the discovery, synthesis, and characterization of a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), offering potential therapeutic avenues for neurological and psychiatric disorders.
Introduction
In the intricate landscape of neurotransmission, the metabotropic glutamate receptor 4 (mGlu4) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease and anxiety. The discovery of selective ligands that can modulate the activity of this receptor is a critical step in unlocking its therapeutic potential. This document provides an in-depth technical overview of the discovery and synthesis of VU0477886, a novel and potent positive allosteric modulator (PAM) of mGlu4. Developed at Vanderbilt University, this small molecule represents a significant advancement in the field of glutamate receptor pharmacology.
Discovery and Rationale
The development of this compound stemmed from a focused medicinal chemistry campaign aimed at optimizing a series of 3-aminopicolinamide-based mGlu4 PAMs. The primary objective was to identify a compound with enhanced potency, selectivity, and favorable pharmacokinetic properties suitable for in vivo studies. This effort led to the identification of this compound as a lead candidate, demonstrating robust potentiation of the glutamate response at the mGlu4 receptor.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process, which is detailed in the experimental protocols below. The general synthetic strategy involves the coupling of key building blocks to construct the final picolinamide (B142947) scaffold.
Biological Characterization
The biological activity of this compound was extensively characterized through a series of in vitro assays. These studies confirmed its potency and selectivity as an mGlu4 PAM.
Quantitative Data Summary
The key in vitro pharmacological parameters for this compound are summarized in the table below.
| Parameter | Value | Species | Assay Type |
| EC50 | 95 nM | Human | Calcium Mobilization Assay |
| % Glu Max | 89% | Human | Calcium Mobilization Assay |
Table 1: In vitro potency and efficacy of this compound at the human mGlu4 receptor.
Experimental Protocols
General Synthesis of 3-Aminopicolinamide Derivatives
The synthesis of the 3-aminopicolinamide scaffold, from which this compound is derived, typically involves the amidation of a substituted picolinic acid with a corresponding amine. The following is a representative, generalized protocol:
-
Picolinic Acid Activation: A solution of the appropriately substituted picolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide) is treated with a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature to form the activated ester.
-
Amide Bond Formation: The desired amine is added to the reaction mixture, and stirring is continued at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired picolinamide derivative.
In Vitro Pharmacology: Calcium Mobilization Assay
The potency and efficacy of this compound as an mGlu4 PAM were determined using a cell-based calcium mobilization assay.
-
Cell Culture: HEK293 cells stably expressing the human mGlu4 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with the assay buffer.
-
A concentration-response curve of the test compound (this compound) is added to the wells, followed by the addition of a sub-maximal concentration (EC20) of glutamate.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR Tetra®).
-
-
Data Analysis: The fluorescence data are normalized to the maximal response induced by a saturating concentration of glutamate. The EC50 and percent maximal glutamate response (% Glu Max) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathway and Mechanism of Action
As a positive allosteric modulator, this compound does not activate the mGlu4 receptor directly. Instead, it binds to a topographically distinct site from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. The canonical signaling pathway for the Gi/o-coupled mGlu4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
mGlu4 Receptor Signaling Pathway with PAM Modulation
Conclusion
This compound is a potent and selective mGlu4 positive allosteric modulator discovered through systematic chemical optimization. Its well-defined synthesis and robust in vitro pharmacological profile make it a valuable tool for further elucidating the physiological roles of the mGlu4 receptor and for exploring its therapeutic potential in various CNS disorders. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.
The Structure-Activity Relationship of VU0477886 and its Analogs as M5 Negative Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor primarily expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including addiction. The discovery of selective negative allosteric modulators (NAMs) for the M5 receptor represents a significant advancement in probing the function of this receptor subtype and offers a potential new avenue for drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key series of M5 NAMs, exemplified by the pioneering compound ML375 and its analog, VU0477886.
Core Compound Profile: this compound and the ML375 Scaffold
This compound belongs to a class of potent and selective M5 negative allosteric modulators characterized by a common chemical scaffold. The foundational compound in this series is ML375 (also known as VU0483253), the first reported selective M5 NAM. The general structure consists of a central tricyclic core with key substitutions at two main positions that have been systematically modified to explore the SAR.
While the exact structure of this compound is reported by some chemical suppliers as 2-Pyridinecarboxamide, 3-amino-N-[3-chloro-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, its detailed biological data within a peer-reviewed context is limited. Therefore, this guide will focus on the well-documented SAR of the broader ML375 series, which provides the foundational understanding of the chemical features driving M5 NAM activity.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of M5 NAMs has been elucidated through systematic modifications of the core structure. The key findings are summarized below, with quantitative data presented in Table 1.
The Tricyclic Core
The 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one core is essential for M5 NAM activity. Modifications to this central scaffold have generally led to a significant loss of potency.
Substitutions on the Benzamide (B126) Moiety
The nature and position of substituents on the N-benzoyl group play a critical role in determining the potency and selectivity of these compounds. Early studies indicated that a benzamide moiety was crucial for activity.
-
Halogenation: Disubstitution with fluorine atoms on the phenyl ring of the benzamide was found to be highly favorable. The 3,4-difluoro substitution pattern, as seen in ML375, consistently confers high potency. Other halogenation patterns generally result in decreased activity.
Substitutions on the 9b-Phenyl Ring
Modifications to the phenyl ring at the 9b-position of the tricyclic core have a significant impact on both potency and pharmacokinetic properties.
-
Halogenation: A single chloro-substituent at the 4-position of the phenyl ring is well-tolerated and contributes to good potency.
-
Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, can influence the metabolic stability of the compounds. For instance, the addition of a methyl group to the 9b-phenyl ring of ML375 led to the development of analogs with a shorter half-life, which can be advantageous for certain in vivo studies.
Quantitative Data Summary
The following table summarizes the in vitro potency of key analogs from the ML375 series against the human M5 muscarinic receptor.
| Compound | 9b-Phenyl Substituent | N-Benzoyl Substituent | hM5 IC50 (µM) |
| ML375 (VU0483253) | 4-Cl | 3,4-di-F | 0.3 |
| Analog 1 | H | 3,4-di-F | >10 |
| Analog 2 | 4-F | 3,4-di-F | 1.1 |
| Analog 3 | 4-Br | 3,4-di-F | 0.5 |
| Analog 4 | 4-CH3 | 3,4-di-F | 0.8 |
| Analog 5 (VU6008667) | 4-Cl, 3-CH3 | 3,4-di-F | 1.2 |
| Analog 6 | 4-Cl | H | >10 |
| Analog 7 | 4-Cl | 4-F | 2.5 |
Experimental Protocols
Calcium Mobilization Functional Assay
This assay is the primary method for determining the functional potency of M5 NAMs.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) at the M5 receptor.
Cell Line: CHO-K1 cells stably expressing the human M5 muscarinic receptor.
Materials:
-
CHO-K1-hM5 cells
-
Fluo-4 AM calcium indicator dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Test compounds and acetylcholine (ACh)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescent plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed CHO-K1-hM5 cells into 384-well plates and grow to confluence.
-
Dye Loading: On the day of the assay, aspirate the growth medium and add Fluo-4 AM loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of acetylcholine (typically the EC80 concentration) to stimulate the cells. d. Measure the fluorescence intensity immediately using a fluorescent plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the test compounds is calculated as a percentage of the response to acetylcholine alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to confirm the allosteric mechanism of action of the M5 NAMs.
Objective: To determine if the test compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site on the M5 receptor.
Principle: A radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is used to label the M5 receptors. If the test compound is a NAM, it should not displace the radioligand from the orthosteric site but may modulate its binding affinity.
Materials:
-
Membranes prepared from cells expressing the M5 receptor
-
Radioligand: [3H]-NMS
-
Test compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-NMS in the presence of varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: If the compound is an allosteric modulator, it will not compete for binding with the orthosteric radioligand, and thus will not produce a typical displacement curve. Instead, it may cause a change in the affinity of the radioligand for the receptor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of a NAM.
Caption: Experimental workflow for the calcium mobilization assay.
Conclusion
The structure-activity relationship of the ML375 series of M5 negative allosteric modulators, which includes compounds like this compound, provides a clear roadmap for the design of future M5-selective ligands. The key takeaways for medicinal chemists and drug discovery scientists are the critical roles of the 3,4-difluorobenzamide (B1297546) moiety and the 4-chlorophenyl group at the 9b-position for achieving high potency. Further exploration of substitutions on the 9b-phenyl ring offers a strategy for fine-tuning the pharmacokinetic properties of these molecules. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in the continued development and characterization of novel M5 NAMs for potential therapeutic applications.
Technical Guide: Pharmacokinetic Properties of M1 Receptor Positive Allosteric Modulators, with Reference to VU0477886 Analogs
Disclaimer: Direct pharmacokinetic data for the specific compound VU0477886 is not publicly available at the time of this report. This guide provides a comprehensive overview of the expected pharmacokinetic properties and relevant experimental methodologies based on data from analogous M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), such as Benzyl quinolone carboxylic acid (BQCA) and TAK-071. This information is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the potential characteristics of this compound.
Introduction to M1 Receptor Positive Allosteric Modulators
M1 muscarinic acetylcholine receptors are predominantly expressed in brain regions associated with cognition, such as the frontal cortex and hippocampus.[1] The selective potentiation of these receptors is a promising therapeutic strategy for cognitive impairment associated with conditions like Alzheimer's disease.[1] Positive allosteric modulators (PAMs) offer a novel approach to enhance M1 receptor activity with greater subtype selectivity compared to orthosteric agonists, potentially reducing cholinergic side effects.[2] These compounds bind to a site on the receptor distinct from the acetylcholine binding site, modulating the receptor's response to the endogenous ligand.
In Vivo Pharmacokinetic Profiles of M1 PAMs
The pharmacokinetic profiles of M1 PAMs are crucial for determining their therapeutic potential, influencing dosing regimens and overall efficacy. Studies in preclinical models, typically rodents, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Data Summary
The following table summarizes key pharmacokinetic parameters for two representative M1 PAMs, BQCA and TAK-071, in rats. This data provides an insight into the potential range of values that might be observed for a novel M1 PAM like this compound.
| Parameter | Benzyl quinolone carboxylic acid (BQCA) in Rats (10 mg/kg, i.p.) | TAK-071 in Rats (0.3 mg/kg, p.o.) |
| Tmax (h) | ~1.5 | Not explicitly stated, but peak concentration is implied to be reached |
| Cmax (ng/mL) | ~8000.0 | Not explicitly stated |
| AUC | Kidney > Lung > Liver > Brain > Spleen > Heart (based on tissue distribution) | Not explicitly stated |
| t1/2 (h) | Not explicitly stated | 46.3 to 60.5 (in humans) |
| Bioavailability | Not applicable (i.p. administration) | Not explicitly stated |
| Brain Penetration | Readily taken up into the brain, with maximal concentration at 1.5 h | Excellent brain penetration |
Data for BQCA sourced from a study in Sprague-Dawley rats.[2] Data for TAK-071 is based on a first-in-human study, with brain penetration data from preclinical models.[1]
Experimental Protocols
The following outlines a general methodology for a preclinical in vivo pharmacokinetic study of a novel M1 PAM in rodents.
Animal Models
Pharmacokinetic studies are typically conducted in small animal models such as mice or rats.[3] The choice of species and strain can be influenced by the specific metabolic pathways of the compound being investigated.
Dosing and Administration
The test compound is administered via the intended clinical route, which for orally available drugs is typically oral gavage (p.o.). Intravenous (i.v.) administration is also used to determine absolute bioavailability. Doses are selected based on preliminary toxicity and efficacy studies.
Sample Collection
Blood samples are collected at multiple time points after drug administration to characterize the plasma concentration-time profile.[3] For tissue distribution studies, various organs (e.g., brain, liver, kidney) are collected at specific time points post-dosing.
Bioanalytical Method
A sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the parent drug and its major metabolites in plasma and tissue homogenates.[2]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.
Visualization of Key Processes
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in rodents.
Signaling Pathway of an M1 Receptor Positive Allosteric Modulator
This diagram depicts the mechanism of action of an M1 PAM at the cellular level.
Conclusion
While specific pharmacokinetic data for this compound is not yet in the public domain, the information available for analogous M1 receptor positive allosteric modulators provides a strong foundation for predicting its likely properties. It is anticipated that this compound, if it follows the trend of other compounds in its class, will exhibit good oral bioavailability and brain penetration, key characteristics for a centrally acting therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the preclinical evaluation of this compound and other novel M1 PAMs.
References
The Emerging Role of M1 Muscarinic Receptor Potentiation in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra, leading to a debilitating motor deficit. The current therapeutic landscape, largely dominated by dopamine (B1211576) replacement therapies, is often associated with significant side effects and diminishing efficacy over time. This has spurred a search for novel therapeutic targets. One such promising avenue is the modulation of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides an in-depth overview of the scientific rationale, experimental methodologies, and signaling pathways associated with the exploration of M1 positive allosteric modulators (PAMs) in the context of Parkinson's disease research. While this guide is centered around the concept of M1 potentiation for PD, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific pharmacological data or dedicated experimental protocols for the compound VU0477886 in this or any other context. Therefore, this document will focus on the broader class of M1 PAMs, utilizing data from well-characterized molecules to illustrate key concepts and methodologies.
The Rationale for Targeting M1 Receptors in Parkinson's Disease
The motor symptoms of Parkinson's disease arise from a complex imbalance in the basal ganglia circuitry, primarily driven by the depletion of dopamine. This depletion disrupts the delicate interplay between the dopaminergic and cholinergic systems in the striatum. The loss of dopamine leads to a state of cholinergic overactivity, contributing to the characteristic motor impairments.
M1 muscarinic acetylcholine receptors are highly expressed on medium spiny neurons in the striatum, the primary input nucleus of the basal ganglia. Their activation has been shown to modulate neuronal excitability and synaptic plasticity, processes that are dysregulated in PD. Therefore, selectively potentiating M1 receptor function with positive allosteric modulators presents a compelling therapeutic strategy to rebalance (B12800153) striatal circuitry and alleviate motor symptoms. Furthermore, M1 receptors are implicated in cognitive function, and their potentiation is being actively investigated as a treatment for Parkinson's disease dementia (PDD), a common and debilitating non-motor symptom.
Quantitative Data for M1 Positive Allosteric Modulators
While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for other well-characterized M1 PAMs to provide a comparative overview of their pharmacological properties.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| BQCA | Calcium Mobilization | EC50 | 845 nM | Human | [1] |
| Radioligand Binding | α (Binding Cooperativity) | 400 | Human | (Mistry et al., 2013) | |
| ML169 | Calcium Mobilization | EC50 | 1.38 µM | Human | (Hu et al., 2012) |
| MK-7622 | Calcium Mobilization | IP (Inflection Point) | 14 nM | Rat | [2] |
| IP (Inflection Point) | 6.7 nM | Mouse | [2] | ||
| Radioligand Binding | α (Binding Cooperativity) | 338 | Human | [2] | |
| TAK-071 | Clinical Trial (Phase 2) | N/A | Improved Cognition | Human | [3][4] |
Note: EC50 (half-maximal effective concentration) and IP (inflection point) values indicate the potency of the compound in potentiating the effect of an orthosteric agonist. The α value represents the degree of positive cooperativity between the PAM and the orthosteric agonist.
Key Experimental Protocols
The characterization of novel M1 PAMs like this compound would involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for two fundamental assays.
In Vitro Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify and characterize PAMs of Gq-coupled receptors like M1.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by a test compound in cells expressing the M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (orthosteric agonist).
-
Test compound (e.g., this compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and acetylcholine in assay buffer.
-
Assay Protocol:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the concentration of the test compound to determine the EC50 of potentiation.
-
To determine the fold-shift, generate acetylcholine concentration-response curves in the presence and absence of a fixed concentration of the test compound.
-
Ex Vivo Electrophysiology: Brain Slice Recordings
This technique allows for the study of the effects of a test compound on neuronal activity in a more physiologically relevant setting.
Objective: To assess the ability of an M1 PAM to modulate the excitability of medium spiny neurons (MSNs) in the striatum.
Materials:
-
Rodent (mouse or rat).
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Internal solution for patch pipettes.
-
Test compound (e.g., this compound).
-
Muscarinic agonist (e.g., carbachol).
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome in ice-cold aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using a microscope with DIC optics, identify MSNs in the striatum.
-
Establish a whole-cell patch-clamp recording from an MSN.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections).
-
-
Drug Application:
-
Bath-apply a low concentration of a muscarinic agonist to induce a sub-threshold depolarization or a modest increase in firing rate.
-
After a stable response is achieved, co-apply the test compound.
-
Record the changes in membrane potential, input resistance, and firing rate.
-
-
Data Analysis:
-
Measure the change in neuronal parameters before and after the application of the test compound.
-
Compare the effects of the muscarinic agonist alone to its effects in the presence of the PAM.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in M1 receptor signaling and the experimental procedures to study them can aid in understanding.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 PAMs.
Conclusion and Future Directions
The modulation of M1 muscarinic acetylcholine receptors through positive allosteric modulation represents a promising and innovative approach for the treatment of both motor and non-motor symptoms of Parkinson's disease. While the specific compound this compound remains uncharacterized in the public domain, the broader class of M1 PAMs has demonstrated significant potential in preclinical and early clinical studies. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this exciting therapeutic avenue. Future research will need to focus on identifying M1 PAMs with optimal pharmacological profiles, including high selectivity, appropriate brain penetration, and a favorable side-effect profile, to translate the promise of this approach into a tangible clinical benefit for patients with Parkinson's disease.
References
- 1. In vivo Electrophysiology Protocol [protocols.io]
- 2. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of mGlu4 Positive Allosteric Modulators: A Technical Guide Focused on VU0477886
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating synaptic transmission and its demonstrated neuroprotective effects have spurred the development of selective ligands, including positive allosteric modulators (PAMs). This technical guide provides an in-depth overview of the neuroprotective effects of mGlu4 PAMs, with a specific focus on the compound VU0477886. While direct and extensive neuroprotective data for this compound remains limited in publicly available literature, this document consolidates the current understanding of mGlu4-mediated neuroprotection by examining closely related PAMs and outlines detailed experimental protocols for future investigations.
Introduction to mGlu4 and its Role in Neuroprotection
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[1] mGlu4, along with mGlu6, mGlu7, and mGlu8, belongs to the Group III mGluRs, which are typically located presynaptically and are negatively coupled to adenylyl cyclase.[1] Activation of mGlu4 receptors has been shown to be neuroprotective in various in vitro and in vivo models of neurodegeneration.[2] The primary mechanisms underlying this neuroprotection are believed to involve the reduction of glutamate-mediated excitotoxicity and the suppression of neuroinflammatory processes.[3]
Positive allosteric modulators (PAMs) of mGlu4 offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This approach provides a more nuanced modulation of receptor activity, potentially reducing the risk of overstimulation and subsequent receptor desensitization.
Mechanisms of mGlu4-Mediated Neuroprotection
The neuroprotective effects of mGlu4 PAMs are multifaceted, primarily revolving around the modulation of neurotransmitter release and anti-inflammatory actions.
Attenuation of Excitotoxicity
Excessive glutamate release is a key contributor to neuronal damage in various neurological insults, a phenomenon known as excitotoxicity. Presynaptically located mGlu4 receptors act as autoreceptors and heteroreceptors to inhibit the release of glutamate. By potentiating the effect of endogenous glutamate on these presynaptic receptors, mGlu4 PAMs can effectively dampen excessive glutamatergic transmission, thereby protecting neurons from excitotoxic cell death.
Modulation of GABAergic Neurotransmission
In addition to regulating glutamate release, mGlu4 receptors are also involved in modulating the release of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). In conditions like Parkinson's disease, there is an overactivity of the subthalamic nucleus, leading to excessive glutamatergic drive. Activation of mGlu4 receptors on striatopallidal terminals can enhance GABAergic inhibition, helping to restore the balance between excitatory and inhibitory signaling in the basal ganglia.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases. Activated glial cells can release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Studies have shown that activation of mGlu4 receptors can suppress microglial activation and reduce the production of inflammatory mediators, thereby exerting an anti-inflammatory and neuroprotective effect.[3]
Quantitative Data for mGlu4 PAMs
| Compound | Model | Assay | Endpoint | Result | Reference |
| VU0155041 | 6-OHDA rat model of Parkinson's Disease | Immunohistochemistry | Tyrosine Hydroxylase (TH) positive neuron count in Substantia Nigra | ~40% protection against 6-OHDA induced lesion | [3] |
| PHCCC | In vitro glutamate toxicity in cortical neurons | Cell Viability Assay (MTT) | Neuronal Viability | Significant protection against glutamate-induced cell death | [4] |
| ADX88178 | In vivo model of Levodopa-induced dyskinesia | Behavioral Assessment | Abnormal Involuntary Movements (AIMs) score | Significant reduction in AIMs | Not directly neuroprotective, but demonstrates in vivo efficacy in a relevant disease model. |
Note: The table above presents representative data for other mGlu4 PAMs to illustrate the potential neuroprotective and therapeutic effects. Further studies are required to establish a similar quantitative profile for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of mGlu4 PAMs like this compound.
In Vitro Neuroprotection Assays
These assays are fundamental for determining the ability of a compound to protect neurons from a toxic insult.
-
Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
-
Materials:
-
Primary cortical or hippocampal neurons or a suitable neuronal cell line.
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, MPP+).
-
This compound.
-
Cell culture medium and supplements.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Lactate Dehydrogenase (LDH) assay kit, or Calcein-AM.
-
Plate reader.
-
-
Procedure (MTT Assay):
-
Plate neurons in a 96-well plate at an appropriate density.
-
Allow cells to adhere and differentiate for a specified period.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxin to induce cell death. Include control wells with no toxin and toxin-only.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Models of Neurodegeneration
This is a widely used and well-characterized model to study Parkinson's disease and assess the efficacy of potential neuroprotective agents.
-
Objective: To evaluate the ability of this compound to protect dopaminergic neurons from 6-OHDA-induced degeneration in rats.
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (B1205290) (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
This compound.
-
Behavioral testing equipment (e.g., rotometer, cylinder test).
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody).
-
-
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the substantia nigra.
-
Treatment: Administer this compound (at various doses) systemically (e.g., i.p. or oral gavage) starting at a specified time point relative to the 6-OHDA lesion (e.g., pre-treatment, co-treatment, or post-treatment). Continue treatment for a defined period (e.g., 1-4 weeks).
-
Behavioral Assessment: Conduct behavioral tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test to assess motor deficits at baseline and at various time points post-lesion.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis. Stain for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Mandatory Visualizations
Signaling Pathways
Caption: mGlu4 Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for Neuroprotection.
Conclusion
Positive allosteric modulators of the mGlu4 receptor represent a promising therapeutic avenue for neurodegenerative disorders. The mechanisms of action, centered on reducing excitotoxicity and neuroinflammation, are well-supported by preclinical evidence with a range of tool compounds. While specific neuroprotective data for this compound is yet to be extensively published, its profile as an mGlu4 PAM suggests it holds significant potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel mGlu4 PAMs, paving the way for future drug development in this critical area of neuroscience.
References
- 1. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of VU0477886 in Modulating Glutamate Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0477886, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, and its role in the modulation of glutamate (B1630785) transmission. This document summarizes the current understanding of its mechanism of action, presents available quantitative data, and outlines key experimental protocols for its study.
Introduction: The M5 Receptor and its Therapeutic Potential
The M5 muscarinic acetylcholine receptor is a Gq-coupled receptor primarily expressed in the central nervous system, with notable localization on midbrain dopamine (B1211576) neurons.[1] Activation of the M5 receptor leads to the stimulation of phospholipase C, initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C.[1] Due to its role in modulating dopamine and glutamate neurotransmission, the M5 receptor has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia.[2][3] Positive allosteric modulators like this compound offer a nuanced approach to enhancing M5 receptor function by increasing the affinity and/or efficacy of the endogenous ligand, acetylcholine, without directly activating the receptor themselves.
Mechanism of Action: How this compound Modulates Glutamate Transmission
This compound acts as a positive allosteric modulator at the M5 receptor. Its primary mechanism in modulating glutamate transmission involves the potentiation of acetylcholine's effects on presynaptic M5 receptors located on dopamine and dopamine/glutamate co-releasing neurons originating from the midbrain.[4][5]
Upon binding to the M5 receptor, this compound induces a conformational change that enhances the receptor's response to acetylcholine. This heightened activation of presynaptic M5 receptors leads to an increase in the probability of glutamate release from the axon terminals of these neurons into the synaptic cleft.[4][5] This targeted enhancement of glutamate release in specific neural circuits is a key aspect of its therapeutic potential.
Quantitative Pharmacological Data
| Compound | Target | Assay | EC50 (µM) | % ACh Max Response | Fold Shift of ACh CRC | Selectivity vs. M1-M4 | Reference |
| VU0238429 | M5 mAChR | Ca2+ Mobilization | ~1.16 | Not Reported | ~14-fold | >30-fold | [6] |
| VU0400265 | M5 mAChR | Ca2+ Mobilization | 1.9 | 75% | ~5-fold | No activity at M1-M4 up to 30 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of M5 receptor activation and a typical experimental workflow for studying the effects of this compound on glutamate transmission.
Caption: M5 receptor signaling cascade leading to enhanced glutamate release.
Caption: Workflow for electrophysiological assessment of this compound's effect on glutamate release.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of M5 PAMs like this compound on glutamate transmission.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of M5 PAMs.
Objective: To measure the ability of this compound to potentiate acetylcholine-induced intracellular calcium mobilization in cells expressing the human M5 receptor.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human M5 muscarinic receptor.
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Also, prepare a concentration-response curve of acetylcholine.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a sub-maximal (EC20) concentration of acetylcholine to all wells and measure the fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the fluorescence response to the maximal response induced by a saturating concentration of acetylcholine.
-
Plot the concentration-response curve for this compound in the presence of the EC20 concentration of acetylcholine and calculate the EC50 value.
-
To determine the fold-shift, generate full acetylcholine concentration-response curves in the absence and presence of a fixed concentration of this compound.
-
Brain Slice Electrophysiology
This technique allows for the direct measurement of synaptic transmission and its modulation by this compound in a physiologically relevant ex vivo setting.
Objective: To determine the effect of this compound on evoked excitatory postsynaptic currents (EPSCs) in a brain region receiving glutamatergic input from M5-expressing neurons, such as the nucleus accumbens.
Methodology:
-
Animal Model: Utilize a transgenic mouse line that expresses channelrhodopsin-2 (ChR2) specifically in dopamine neurons (e.g., DAT-Cre mice injected with a Cre-dependent ChR2 virus in the ventral tegmental area).
-
Slice Preparation:
-
Acutely prepare coronal brain slices (250-300 µm thick) containing the nucleus accumbens.
-
Maintain slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O2 / 5% CO2.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with aCSF at a physiological temperature.
-
Perform whole-cell voltage-clamp recordings from medium spiny neurons (MSNs) in the nucleus accumbens.
-
-
Experimental Protocol:
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to record glutamate-mediated EPSCs.
-
Optically stimulate the ChR2-expressing dopaminergic/glutamatergic axon terminals using brief pulses of blue light to evoke EPSCs (oEPSCs).
-
Record a stable baseline of oEPSCs.
-
Bath-apply this compound at a known concentration to the slice.
-
Continue to record oEPSCs in the presence of the compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of the oEPSCs before and after the application of this compound.
-
An increase in the amplitude of the oEPSCs would suggest an enhancement of glutamate release.
-
Analyze the paired-pulse ratio (PPR) to further investigate the presynaptic mechanism of action. A decrease in the PPR is indicative of an increased probability of release.
-
Conclusion and Future Directions
This compound and other M5 positive allosteric modulators represent a novel class of compounds with the potential to precisely modulate glutamatergic and dopaminergic neurotransmission. The ability to enhance glutamate release in specific circuits holds significant promise for the treatment of schizophrenia and other CNS disorders characterized by glutamatergic hypofunction.
Future research should focus on:
-
In vivo characterization: Elucidating the effects of this compound on glutamate levels and neuronal activity in preclinical animal models using techniques such as in vivo microdialysis and electrophysiology.
-
Behavioral pharmacology: Assessing the efficacy of this compound in animal models of schizophrenia and cognitive dysfunction.
-
Target engagement and PET imaging: Developing radiolabeled M5 PAMs to enable positron emission tomography (PET) studies to confirm target engagement in the brain and inform clinical trial design.
This technical guide provides a comprehensive overview of the role of this compound in modulating glutamate transmission. The provided data, protocols, and visualizations are intended to facilitate further research and development in this promising area of neuropharmacology.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Non-Dopaminergic Agents for the Treatment of Schizophrenia: Overview of the Preclinical and Early Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0467319: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator
Introduction: This technical guide provides an in-depth overview of the in vitro pharmacological characterization of VU0467319 (also known as VU319), a novel and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 PAMs represent a promising therapeutic strategy for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. By potentiating the effect of the endogenous neurotransmitter acetylcholine (ACh), M1 PAMs can enhance cholinergic signaling in a physiologically relevant manner. This document outlines the key in vitro assays used to characterize the potency, selectivity, and mechanism of action of VU0467319, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its preclinical profile.
Data Presentation
The in vitro pharmacological properties of VU0467319 have been determined through a series of standardized assays. The following tables summarize the key quantitative data.
Table 1: Potency of VU0467319 as an M1 PAM
| Parameter | Value |
| M1 PAM EC50 | 492 ± 2.9 nM[1] |
| Maximal Potentiation (% of ACh Max) | 71.3 ± 9.9%[1] |
EC50 (Half maximal effective concentration) values were determined in the presence of an EC20 concentration of acetylcholine.
Table 2: Agonist Activity of VU0467319 at the M1 Receptor
| Parameter | Value |
| M1 Agonist EC50 | > 30 µM[1] |
This indicates that VU0467319 has minimal direct agonist activity at the M1 receptor.
Table 3: Selectivity Profile of VU0467319
| Receptor | Activity |
| M1 | PAM |
| M2 | Inactive (up to 30 µM)[1] |
| M3 | Inactive (up to 30 µM)[1] |
| M4 | Inactive (up to 30 µM)[1] |
| M5 | Inactive (up to 30 µM)[1] |
Selectivity was determined by assessing the potentiation of an EC20 ACh response at each of the human M1-M5 muscarinic receptor subtypes.
Table 4: Orthosteric Site Binding of VU0467319
| Assay | Result |
| [3H] N-methylscopolamine (NMS) competitive binding | No displacement up to 30 µM[1] |
This result confirms that VU0467319 does not bind to the orthosteric acetylcholine binding site, consistent with an allosteric mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of VU0467319.
1. Calcium Mobilization Assay for M1 PAM and Agonist Activity
This assay is used to determine the ability of a compound to potentiate the ACh-mediated response at the M1 receptor (PAM activity) or to directly activate the receptor (agonist activity).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
VU0467319.
-
-
Procedure:
-
CHO-M1 cells are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.
-
The growth medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37°C.
-
After incubation, the loading buffer is removed, and the cells are washed with assay buffer.
-
A fluorescent imaging plate reader is used to measure intracellular calcium levels.
-
For PAM activity:
-
A baseline fluorescence reading is taken.
-
VU0467319 is added at various concentrations and incubated for 2-5 minutes.
-
An EC20 concentration of ACh is then added, and the fluorescence response is measured.
-
Data are normalized to the maximal response induced by a saturating concentration of ACh.
-
-
For agonist activity:
-
A baseline fluorescence reading is taken.
-
VU0467319 is added at various concentrations in the absence of ACh, and the fluorescence response is measured.
-
Data are normalized to the maximal response induced by a saturating concentration of ACh.
-
-
-
Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC50 and maximal response values.
2. [3H] N-methylscopolamine (NMS) Competition Binding Assay
This assay is performed to determine if a compound binds to the orthosteric site of the M1 receptor.
-
Preparation: Membranes are prepared from CHO cells overexpressing the human M1 receptor.
-
Reagents:
-
Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H] N-methylscopolamine ([3H]NMS).
-
Non-specific binding control: Atropine (1 µM).
-
VU0467319.
-
-
Procedure:
-
In a 96-well plate, [3H]NMS (at a concentration near its Kd), cell membranes, and either vehicle, atropine, or varying concentrations of VU0467319 are combined in the binding buffer.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The amount of [3H]NMS binding in the presence of the test compound is compared to the total binding (vehicle) and non-specific binding (atropine). A lack of reduction in [3H]NMS binding indicates that the test compound does not compete for the orthosteric site.
Mandatory Visualizations
M1 Receptor Signaling Pathway
Caption: M1 receptor signaling pathway activated by acetylcholine and potentiated by VU0467319.
Calcium Mobilization Assay Workflow
Caption: Experimental workflow for the in vitro calcium mobilization assay.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of mGluR4 Positive Allosteric Modulators (PAMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vivo evaluation of mGluR4 positive allosteric modulators (PAMs), a class of compounds under investigation for the treatment of neurological disorders such as Parkinson's disease. Due to the limited publicly available information on VU0477886 , the following protocols and data are based on well-characterized mGluR4 PAMs, such as VU0155041 and ADX88178, which serve as representative examples for this compound class.
Introduction to mGluR4 PAMs
Metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a presynaptic G-protein coupled receptor that modulates neurotransmission.[1] Positive allosteric modulators of mGluR4 enhance the receptor's response to the endogenous ligand glutamate, offering a promising therapeutic strategy for conditions characterized by glutamate dysregulation, notably Parkinson's disease.[2][3][4] In preclinical rodent models, mGluR4 activation has demonstrated potential for symptomatic relief.[3][5]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative mGluR4 PAMs. This data is essential for dose selection and experimental design in novel in vivo studies.
Table 1: In Vitro Potency of Representative mGluR4 PAMs
| Compound | Target | Assay | EC50 (nM) | Fold Shift | Reference |
| ADX88178 | human mGluR4 | Glutamate co-application | 4 | >50 | [2] |
| ADX88178 | rat mGluR4 | Glutamate co-application | 9 | >50 | [2] |
| VU001171 | human mGluR4 | Glutamate co-application | 650 | 36 | [6] |
| VU0155041 | rat mGluR4 | Glutamate co-application | - | - | [5] |
| ML182 | human mGluR4 | Glutamate co-application | 291 | 11.2 | [7] |
| ML182 | rat mGluR4 | Glutamate co-application | 376 | - | [7] |
Table 2: In Vivo Efficacy of Representative mGluR4 PAMs in Rodent Models of Parkinson's Disease
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | Effect | Reference |
| ADX88178 | Rat | Haloperidol-induced catalepsy | Oral | 3 and 10 mg/kg | Reversal of catalepsy | [2][8] |
| ADX88178 | Rat (6-OHDA lesion) | Forelimb akinesia (with L-DOPA) | Oral | 3, 10, 30 mg/kg | Dose-dependent reversal of akinesia | [2] |
| VU0155041 | Rat | Haloperidol-induced catalepsy | Intracerebroventricular | 31 to 316 nmol | Dose-dependent decrease in catalepsy | [5] |
| VU0155041 | Rat | Reserpine-induced akinesia | Intracerebroventricular | 31 to 316 nmol | Dose-dependent decrease in akinesia | [5] |
| ML182 | Rat | Haloperidol-induced catalepsy | Oral | - | Active | [7] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Haloperidol (B65202) solution (e.g., 0.5 mg/mL in saline)
-
Test compound (e.g., this compound or other mGluR4 PAM) formulated in an appropriate vehicle
-
Vehicle control
-
Horizontal bar (e.g., 1 cm diameter, 10 cm high)
-
Timer
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the cataleptic state.
-
To measure catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the timer and measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Record the descent latency for each rat at each time point.
Data Analysis:
-
Calculate the mean descent latency for each treatment group at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test to compare treatment groups to the vehicle control.
Forelimb Akinesia in 6-Hydroxydopamine (6-OHDA) Lesioned Rats
This model mimics the dopamine (B1211576) depletion seen in Parkinson's disease and is used to evaluate the efficacy of compounds in improving motor function, often in combination with L-DOPA.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine (6-OHDA)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Test compound (e.g., this compound or other mGluR4 PAM)
-
L-DOPA/benserazide
-
Forelimb akinesia testing apparatus (e.g., staircase test)
Procedure:
-
Surgical Procedure (6-OHDA Lesioning):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of dopaminergic neurons.
-
Allow the animals to recover for at least 2 weeks.
-
-
Behavioral Testing:
-
Acclimatize the lesioned rats to the testing apparatus.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, administer a sub-threshold dose of L-DOPA (e.g., 6 mg/kg) with benserazide.
-
Assess forelimb use and akinesia at set time points using a task such as the staircase test, which measures the number of pellets retrieved with each paw.
-
-
Data Analysis:
-
Record the number of pellets retrieved by the contralateral (impaired) and ipsilateral (unimpaired) forelimbs.
-
Calculate the net difference or a ratio of contralateral to ipsilateral paw use.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare treatment groups.
-
Signaling Pathway of mGluR4
mGluR4 activation primarily leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels.[9] Additionally, a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC) has been identified.[9]
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VU0477886 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in preclinical rodent models of Parkinson's disease (PD). Given the absence of specific published studies on this compound in PD models, this document outlines detailed, adaptable protocols based on established methodologies for similar compounds and standard practices in Parkinson's disease research.
Introduction to this compound and its Rationale in Parkinson's Disease
This compound is a selective M1 mAChR positive allosteric modulator. M1 receptors are highly expressed in brain regions critical for cognition and memory. While Parkinson's disease is primarily characterized by motor deficits due to the loss of dopaminergic neurons, non-motor symptoms, including cognitive impairment and dementia (Parkinson's Disease Dementia - PDD), are also significant and debilitating aspects of the disease. The cholinergic system is implicated in these cognitive functions, and enhancing M1 receptor activity through positive allosteric modulation presents a promising therapeutic strategy to address these cognitive deficits. Furthermore, modulating cholinergic pathways may also have effects on motor symptoms.
The following protocols provide a framework for evaluating the therapeutic potential of this compound in established neurotoxin-based rodent models of Parkinson's disease.
Experimental Protocols
Rodent Models of Parkinson's Disease
The selection of a rodent model is critical and should align with the specific research question. Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.
a) 6-Hydroxydopamine (6-OHDA) Rat Model
This model produces a reliable and extensive unilateral lesion of the nigrostriatal dopamine (B1211576) system, leading to quantifiable motor asymmetry.
-
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Desipramine (B1205290) hydrochloride (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
-
Procedure:
-
Thirty minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Dissolve 6-OHDA in cold ascorbic acid-saline to a final concentration of 4 mg/ml.
-
Perform a craniotomy over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm from the dural surface.[1][2]
-
Slowly infuse 8 µg of 6-OHDA (2 µl of a 4 mg/ml solution) at a rate of 1 µl/min.[2]
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
Allow 2-3 weeks for the lesion to develop before commencing behavioral testing.
-
b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
This model is widely used to study the mechanisms of dopamine neuron degeneration and to screen for neuroprotective compounds. It can be adapted to produce either acute or chronic neurodegeneration.
-
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9%)
-
Adult male C57BL/6 mice (8-10 weeks old)
-
-
Procedure (Sub-acute regimen):
-
Dissolve MPTP-HCl in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for five consecutive days.[3][4]
-
House the animals with appropriate safety precautions for handling neurotoxins.
-
Behavioral and neurochemical assessments are typically performed 7-21 days after the final MPTP injection.[3]
-
c) Rotenone (B1679576) Rat Model
Rotenone, a mitochondrial complex I inhibitor, can induce features of Parkinson's disease, including α-synuclein aggregation.
-
Materials:
-
Rotenone
-
Vehicle (e.g., sunflower oil, DMSO/PEG mixture)
-
Adult male Lewis or Wistar rats
-
-
Procedure:
-
Prepare a suspension of rotenone in the chosen vehicle.
-
Administer rotenone via daily intraperitoneal or subcutaneous injection at a dose of 2.5-3.0 mg/kg for 21-60 days.[5][6][7]
-
Monitor animals closely for weight loss and general health.
-
Behavioral testing can be conducted during and after the administration period.
-
Administration of this compound
As this compound is a research compound, the optimal dose and route of administration will need to be determined empirically. Based on studies with other M1 PAMs, the following are suggested starting points.[8][9]
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for preclinical studies, offering good bioavailability.
-
Oral Gavage (p.o.): More clinically relevant. This compound would need to be formulated in a suitable vehicle (e.g., 10% Tween 80, 0.5% methylcellulose).
-
-
Dosage:
-
Treatment Regimen:
-
Acute Administration: A single dose administered 30-60 minutes before behavioral testing to assess immediate effects on symptoms.
-
Chronic Administration: Daily dosing for a period of weeks to evaluate potential disease-modifying effects.
-
Behavioral Assessments
A comprehensive behavioral battery should be used to assess both motor and cognitive functions.
a) Motor Function Tests
-
Rotarod Test: To assess motor coordination and balance.
-
Protocol: Place the rodent on a rotating rod with accelerating speed (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per session.
-
-
Cylinder Test (for 6-OHDA model): To measure forelimb akinesia and asymmetry.
-
Protocol: Place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period.[11]
-
-
Open Field Test: To evaluate general locomotor activity and anxiety-like behavior.
-
Protocol: Place the rodent in a square arena and use automated tracking software to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10-30 minutes.[12]
-
b) Cognitive Function Tests
-
Novel Object Recognition (NOR) Test: To assess recognition memory.
-
Protocol:
-
Habituation: Allow the rodent to explore an empty open field for 5-10 minutes.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow exploration for 5 minutes.[13]
-
Test Phase (after a retention interval, e.g., 1-24 hours): Replace one of the objects with a novel one and record the time spent exploring each object for 5 minutes. A preference for the novel object indicates intact recognition memory.[13][14]
-
-
-
Passive Avoidance Test: To evaluate fear-motivated learning and memory.
-
Protocol:
-
Training: Place the mouse in the illuminated compartment of a two-chamber apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).[15][16]
-
Testing (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates memory of the aversive stimulus.[15]
-
-
Neurochemical and Histological Analysis
Following the completion of behavioral testing, post-mortem analysis of brain tissue is crucial to correlate behavioral outcomes with neurochemical and pathological changes.
a) HPLC Analysis of Striatal Dopamine and Metabolites
-
Protocol:
b) Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Protocol:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat or vibratome.
-
Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.[21][22][23][24][25]
-
Use a suitable secondary antibody and imaging system to visualize and quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Behavioral Data for this compound in a 6-OHDA Rat Model
| Treatment Group | Rotarod Latency (s) | Contralateral Forelimb Touches (Cylinder Test) | Novel Object Exploration (%) |
| Sham + Vehicle | 245 ± 15 | 25 ± 3 | 70 ± 5 |
| 6-OHDA + Vehicle | 95 ± 12 | 5 ± 2 | 52 ± 4* |
| 6-OHDA + this compound (3 mg/kg) | 130 ± 14# | 10 ± 2# | 65 ± 5# |
| 6-OHDA + this compound (10 mg/kg) | 180 ± 16# | 15 ± 3# | 68 ± 6# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. |
Table 2: Hypothetical Neurochemical and Histological Data for this compound in a 6-OHDA Rat Model
| Treatment Group | Striatal Dopamine (% of Sham) | TH+ Neurons in SNc (% of Sham) |
| Sham + Vehicle | 100 ± 8 | 100 ± 5 |
| 6-OHDA + Vehicle | 15 ± 4 | 20 ± 6 |
| 6-OHDA + this compound (3 mg/kg) | 18 ± 5 | 22 ± 7 |
| 6-OHDA + this compound (10 mg/kg) | 20 ± 6 | 25 ± 8 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle. |
Visualizations
M1 Muscarinic Receptor Signaling Pathway
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. conductscience.com [conductscience.com]
- 3. modelorg.com [modelorg.com]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Rotenone‐Induced Sporadic Parkinsonism Model: Timeline of Motor and Non‐Motor Features | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 12. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. 2.5. Passive Avoidance Test [bio-protocol.org]
- 16. scribd.com [scribd.com]
- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 18. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC analysis of striatal dopamine levels [bio-protocol.org]
- 20. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 23. [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Preclinical Research Data for VU0477886 Not Publicly Available
Despite a comprehensive search of available scientific literature and databases, no specific preclinical data regarding the dosage, administration, in vitro assays, or mechanism of action for the compound designated as VU0477886 could be identified.
Extensive queries were conducted to locate studies detailing the preclinical development of this compound. However, these searches did not yield any publications or public records outlining its experimental use in animal models or in vitro systems.
Information on the following key aspects of preclinical research for this compound is not present in the public domain:
-
Dosage and Administration for In Vivo Studies: No information was found on effective or tolerated dose ranges in any animal models. Similarly, details regarding routes of administration (e.g., oral, intravenous, intraperitoneal) and dosing schedules are unavailable.
-
In Vitro Experimental Protocols: There are no published studies describing the use of this compound in cell-based assays or other in vitro systems. This includes a lack of data on effective concentrations, incubation times, and specific cell lines or targets.
-
Mechanism of Action: While the identifier might be associated with a particular chemical series or target class, no specific studies detailing the molecular mechanism of action of this compound have been published.
It is possible that research on this compound is in a very early, unpublished stage of development, or that the compound identifier is incorrect or has been superseded.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation if this is a proprietary molecule within their organization. Alternatively, if the compound originated from a public-private partnership or academic collaboration, directly contacting the originating institution may provide access to the relevant data.
Without any available data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations for this compound.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of VU0477886
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The protocols focus on two key cell-based assays: a calcium mobilization assay using a recombinant cell line and an electrophysiology assay in acute brain slices.
Introduction
The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is a critical target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).[1][3] Positive allosteric modulators like this compound enhance the receptor's response to the endogenous agonist, acetylcholine (ACh), offering a promising strategy for selective M1 activation.[4]
The following protocols provide robust methods to quantify the potency and efficacy of this compound. The calcium mobilization assay is a high-throughput method ideal for initial screening and dose-response analysis, while the electrophysiology assay offers a more physiologically relevant system to study the compound's effect on neuronal activity.
Data Presentation
The following tables summarize representative quantitative data for a closely related M1 PAM, VU0486846, as specific data for this compound is not publicly available. These values provide an expected range of potency and efficacy for a compound of this class.
Table 1: In Vitro Potency of a Representative M1 PAM (VU0486846) in Calcium Mobilization Assays [1]
| Cell Line (M1 Expression Level) | Agonist Activity (EC50, % ACh Max) | PAM Activity (EC50) | PAM Efficacy (% ACh Max) |
| Human M1-CHO (High) | 4.5 µM, 29 ± 6% | 0.31 µM | 85 ± 2% |
| Rat M1-CHO (High) | 5.6 µM, 26 ± 6% | 0.25 µM | 83 ± 1% |
| Mouse M1-CHO (Low) | > 10 µM, 9 ± 1% | 0.6 µM | 77 ± 4% |
| Dog M1-CHO (Low) | > 10 µM, 18 ± 0.2% | 0.38 µM | 78 ± 1% |
Table 2: Efficacy of Representative M1 PAMs in Potentiating Acetylcholine-Induced Calcium Mobilization in CHO Cells [2]
| Compound | EC50 for Potentiation (nM) |
| VU0453595 | 2140 ± 440 |
| VU0405652 | 2580 ± 440 |
| VU0405645 | 340 ± 30 |
M1 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor upon activation, leading to an increase in intracellular calcium.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay in M1-Expressing CHO Cells
This protocol describes a fluorescence-based assay to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
Caption: Workflow for the Calcium Mobilization Assay.
-
CHO cells stably expressing the human M1 muscarinic receptor (M1-CHO)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Acetylcholine (ACh)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
-
Cell Plating:
-
Culture M1-CHO cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Plate cells in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plates.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 50 µL of buffer in each well after the final wash.
-
-
Compound and Agonist Addition:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 25 µL of the this compound dilution (or vehicle control) to the appropriate wells.
-
Incubate the plate for 3-5 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader.
-
Initiate the kinetic read to establish a baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add 25 µL of acetylcholine at a concentration that elicits a 20% maximal response (EC20) to all wells. The final ACh concentration will need to be predetermined in a separate experiment.
-
Continue the kinetic read for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response as a function of the this compound concentration.
-
Calculate the EC50 value for the potentiation effect using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
The potentiation factor can be calculated by dividing the response in the presence of this compound by the response to ACh alone.
-
Electrophysiology Assay in Acute Brain Slices
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of synaptic transmission by this compound in pyramidal neurons of the medial prefrontal cortex (mPFC) in acute brain slices.
Caption: Workflow for the Electrophysiology Assay.
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution, e.g. (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with KOH.
-
This compound
-
Stimulating electrode
-
Acute Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated ACSF (or sucrose-based cutting solution).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the mPFC using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.
-
Visualize pyramidal neurons in layer V of the mPFC using DIC microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron in voltage-clamp mode at -70 mV.
-
-
Evoked Excitatory Postsynaptic Currents (EPSCs):
-
Place a stimulating electrode in a nearby layer (e.g., layer II/III) to evoke synaptic responses.
-
Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit EPSCs.
-
Record a stable baseline of EPSC amplitudes for at least 10 minutes.
-
-
Compound Application and Data Acquisition:
-
Bath apply this compound at the desired concentration by switching the perfusion solution.
-
Continue to record EPSCs for at least 15-20 minutes in the presence of the compound to observe its effect.
-
A washout period with ACSF can be performed to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Average the EPSC amplitudes during the baseline period and in the presence of this compound.
-
Express the effect of this compound as a percentage increase in the EPSC amplitude compared to the baseline.
-
Dose-response curves can be generated by testing a range of this compound concentrations.
-
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0477886 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0477886 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This property makes this compound a valuable tool for studying the physiological roles of M4 receptor activation in the central nervous system with greater temporal and spatial precision than traditional orthosteric agonists. The M4 receptor, a Gi/o-coupled G-protein coupled receptor, is predominantly expressed in brain regions critical for cognition and motor control, such as the hippocampus and striatum. Its activation generally leads to inhibitory effects on neuronal activity. These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology to investigate its effects on neuronal excitability and synaptic plasticity.
Data Presentation
The following tables summarize key quantitative data for M4 PAMs in electrophysiological and related assays. It is important to note that while some data is specific to this compound, other data from structurally similar M4 PAMs is included to provide a representative expectation of its effects.
Table 1: In Vitro Pharmacology of this compound and Representative M4 PAMs
| Parameter | Compound | Species | Value | Assay Type |
| EC50 | This compound | Rat | 26.6 nM | Calcium Mobilization |
| EC50 | This compound | Human | 78.8 nM | Calcium Mobilization |
| Recommended Working Concentration | This compound | - | 1 - 10 µM | Brain Slice Electrophysiology (inferred) |
| EC50 | VU0467154 | Rat | 17.7 nM | ACh Potentiation |
Table 2: Representative Electrophysiological Effects of M4 PAMs in Brain Slices
| Parameter | M4 PAM Used | Brain Region | Effect | Notes |
| Spontaneous Firing Rate | VU0467154 | Medial Prefrontal Cortex (Layer V Pyramidal Neurons) | Reverses MK-801-induced increase in firing rate.[1] | No significant effect on baseline firing rate when administered alone.[1] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | VU0152100 | Striatum | Potentiates carbachol-induced reduction of EPSC amplitude.[2][3] | Effect is mediated by a decrease in presynaptic glutamate (B1630785) release.[2] |
| Synaptic Plasticity (LTP) | General M4 Activation | Hippocampus (CA1) | M4 receptor activation can modulate long-term potentiation. | The precise effect of this compound on LTP requires empirical determination. |
| Resting Membrane Potential | General M4 Activation | - | Expected to cause hyperpolarization or stabilization of the resting membrane potential. | M4 receptors are coupled to Gi/o proteins, which can activate inwardly rectifying potassium (GIRK) channels. |
Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor by acetylcholine, potentiated by this compound, primarily initiates a Gi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: C57BL/6 mouse (e.g., P21-P35)
-
Cutting Solution (ice-cold and carbogenated):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
D-Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.5 mM
-
D-Glucose: 10 mM
-
-
Carbogen gas: 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage. For studies on synaptic plasticity in the hippocampus, a horizontal slicing angle is often used. For the prefrontal cortex, coronal slices are typical.
-
Cut slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell recordings from neurons to study the effects of this compound.
Materials:
-
Prepared brain slices
-
Electrophysiology rig (microscope, amplifier, micromanipulators, etc.)
-
Internal Pipette Solution (example for voltage-clamp):
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
EGTA: 0.2 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Identify a healthy neuron in the desired brain region (e.g., CA1 pyramidal neuron in the hippocampus) using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
To measure neuronal excitability (current-clamp): a. Record the resting membrane potential. b. Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency. c. Record baseline activity for 5-10 minutes. d. Prepare a working solution of this compound in aCSF. A starting concentration of 1-10 µM is recommended. The final DMSO concentration should be kept below 0.1%. e. Bath-apply the this compound-containing aCSF and record changes in resting membrane potential and firing frequency.
-
To measure synaptic transmission (voltage-clamp): a. Hold the neuron at -70 mV to record glutamate-mediated EPSCs. b. Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings). c. Deliver electrical stimuli to evoke EPSCs. d. Record baseline EPSCs for 5-10 minutes. e. Bath-apply this compound (1-10 µM) in the presence of a sub-threshold concentration of a muscarinic agonist (e.g., carbachol) if endogenous acetylcholine levels are low. f. Record changes in EPSC amplitude and frequency.
-
To study synaptic plasticity (LTP): a. Record baseline fEPSPs in the stratum radiatum of CA1 by stimulating the Schaffer collaterals. b. After establishing a stable baseline, apply this compound. c. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second). d. Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an electrophysiology experiment with this compound.
Logical Relationships in Experimental Design
When investigating the effects of this compound, it is crucial to include appropriate controls to ensure the observed effects are specific to M4 receptor modulation.
References
VU0364770: A Potent and Selective mGlu4 Positive Allosteric Modulator for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
VU0364770 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Its ability to enhance the receptor's response to the endogenous agonist glutamate makes it a valuable tool for studying the physiological roles of mGlu4 and for exploring its therapeutic potential in various neurological and psychiatric disorders, particularly Parkinson's disease.
In Vitro Pharmacology
VU0364770 demonstrates robust potentiation of glutamate-induced signaling at mGlu4 receptors. The compound exhibits selectivity for mGlu4 over other mGlu receptor subtypes and other CNS targets, although some off-target activity has been noted at higher concentrations.
Table 1: In Vitro Potency of VU0364770 at mGlu4 Receptors
| Species | EC50 (nM) |
| Rat mGlu4 | 290[1][2] |
| Human mGlu4 | 1100[1][2] |
Table 2: Selectivity Profile of VU0364770
| Target | Activity | Potency (µM) |
| mGlu5 | Antagonist | 17.9[1][2] |
| mGlu6 | PAM | 6.8[1][2] |
| MAO-A (human) | Inhibitor (Ki) | 8.5[1] |
| MAO-B (human) | Inhibitor (Ki) | 0.72[1] |
In Vivo Applications
VU0364770 is CNS penetrant and has shown efficacy in rodent models of Parkinson's disease. It has been demonstrated to reverse motor deficits when administered alone or in combination with L-DOPA.[3]
Table 3: In Vivo Efficacy of VU0364770
| Animal Model | Effect | Effective Dose (mg/kg) |
| Haloperidol-induced catalepsy in rats | Reversal of catalepsy | 10 - 56.6 (s.c.)[1] |
| 6-OHDA-lesioned rats (forelimb asymmetry) | Reversal of forelimb asymmetry | Not specified |
| Bilateral 6-OHDA nigrostriatal lesions in rats | Reversal of attentional deficits | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu4 receptors and a typical experimental workflow for characterizing a novel mGlu4 PAM like VU0364770.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Penetration of VU0477886
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0477886 is a small molecule with reported activity as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with an EC50 of 95 nM. Given that mGlu4 is a promising target for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and anxiety, determining the ability of this compound to penetrate the blood-brain barrier (BBB) is a critical step in its preclinical development. These application notes provide detailed protocols for a tiered approach to assess the brain penetration of this compound, encompassing in vitro and in vivo methodologies.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-amino-N-[3-chloro-4-(1,3-dioxo-2H-isoindol-2-yl)phenyl]-2-Pyridinecarboxamide | Chem-space.com |
| CAS Number | 1926222-30-1 | Chem-space.com |
| Molecular Formula | C20H13ClN4O3 | Chem-space.com |
| Molecular Weight | 392.8 g/mol | Chem-space.com |
mGlu4 Signaling Pathway
This compound acts on the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences neuronal excitability.
Tiered Approach for Assessing Brain Penetration
A multi-tiered approach is recommended to comprehensively evaluate the brain penetration of this compound. This approach begins with less resource-intensive in vitro assays and progresses to more complex in vivo studies.
Tier 1: In Vitro Blood-Brain Barrier Permeability Assays
In vitro models provide an initial assessment of a compound's ability to cross the BBB. These assays are high-throughput and cost-effective.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format)
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Reference compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)
-
Plate reader for UV-Vis absorbance or fluorescence measurement
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution.
-
Add buffer to the acceptor plate wells.
-
Prepare the donor solution by diluting this compound and reference compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Add the donor solution to the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following formula:
Pe (cm/s) = (VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium)-1
| Compound | Predicted Permeability |
| Caffeine | High |
| Propranolol | High |
| Atenolol | Low |
| Pindolol | Moderate |
Protocol 2: Cell-Based Transwell Assay
This assay utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes to form a more physiologically relevant BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format)
-
Human or rodent brain microvascular endothelial cells (BMECs)
-
Astrocytes and pericytes
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
Trans-epithelial electrical resistance (TEER) measurement system
Procedure:
-
Seed BMECs on the apical side of the Transwell insert and co-culture with astrocytes and pericytes on the basolateral side.
-
Culture the cells until a tight monolayer is formed, as confirmed by TEER measurement (typically >150 Ω·cm²).[1]
-
Add this compound to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (acceptor) chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber and measure its flux to the basolateral chamber to confirm monolayer integrity.
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp (cm/s) = (dQ/dt) / (A × C0)
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Tier 2: In Vivo Brain Penetration Studies
In vivo studies in animal models are essential to confirm the findings from in vitro assays and to determine the unbound brain-to-plasma concentration ratio (Kp,uu).
Protocol 3: In Vivo Microdialysis in Rodents
Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff appropriate for this compound)
-
Guide cannulas
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for administration (e.g., intravenous or intraperitoneal)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
Drug Administration: Administer this compound to the animal.
-
Sample Collection: Continue to collect dialysate samples for a predetermined period (e.g., 4-8 hours). Simultaneously, collect blood samples at corresponding time points.
-
Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
Data Analysis:
-
Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for probe recovery.
-
Determine the unbound plasma concentration (Cu,plasma) by measuring the total plasma concentration and the plasma protein binding.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) as the ratio of the area under the curve (AUC) for the unbound drug in the brain to that in the plasma (AUCu,brain / AUCu,plasma).
| Parameter | Description | Typical Value for Good CNS Penetration |
| Kp | Total brain-to-plasma concentration ratio | > 1 |
| Kp,u | Unbound brain-to-total plasma concentration ratio | > 0.1 |
| Kp,uu | Unbound brain-to-unbound plasma concentration ratio | 0.3 - 1.0 |
Bioanalysis: Quantification of this compound by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.
Protocol 4: LC-MS/MS Method for Brain Homogenate and Plasma
Sample Preparation:
-
Brain Homogenate: Homogenize brain tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge and collect the supernatant.
-
Plasma: Precipitate proteins from plasma samples with acetonitrile. Centrifuge and collect the supernatant.
-
Add an appropriate internal standard to all samples and calibration standards.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of precursor and product ion transitions specific for this compound and the internal standard.
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Conclusion
The systematic application of these in vitro and in vivo methods will provide a comprehensive understanding of the brain penetration potential of this compound. This information is crucial for making informed decisions in the drug development process and for designing subsequent efficacy and safety studies for this promising mGlu4 modulator.
References
Protocol for the Dissolution and Application of VU0477886 in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0477886 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine. This property makes this compound a valuable tool for studying the physiological roles of the M1 receptor and for investigating its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro assay.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experiments. While specific solubility data for this compound is not widely published, information from structurally related M1 PAMs suggests a likely solubility profile.
Table 1: Physicochemical and Solubility Data of this compound and a Structurally Related M1 PAM.
| Property | This compound | VU0238429 (Related M1 PAM) |
| Molecular Formula | C₂₂H₁₅ClN₄O₃ | C₁₇H₁₂F₃NO₄ |
| Molecular Weight | 430.84 g/mol | 367.28 g/mol |
| Solubility in DMSO | Data not available, but expected to be soluble | ≥ 20 mg/mL [1] |
| Solubility in Ethanol | Data not available | Data not available |
| Solubility in Water | Expected to be poorly soluble | Data not available |
Based on the data for a similar compound, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term storage.
-
Stock Solutions in DMSO: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound.
-
Molecular Weight (MW) of this compound = 430.84 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 430.84 g/mol = 0.0043084 g = 4.31 mg
-
-
-
Weigh the this compound powder.
-
Carefully weigh out 4.31 mg of this compound powder and place it in a microcentrifuge tube.
-
-
Add DMSO to the powder.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Store the stock solution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
In Vitro Calcium Mobilization Assay
This protocol outlines a typical cell-based assay to evaluate the activity of this compound as an M1 PAM. The assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution (10 mM in DMSO)
-
Acetylcholine (ACh) solution
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescent plate reader with calcium measurement capabilities
Procedure:
-
Cell Plating:
-
Seed the M1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in assay buffer from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells.
-
-
Receptor Activation and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration (EC₂₀) of acetylcholine to the wells to stimulate the M1 receptor.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal potentiation.
-
Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
Caption: M1 receptor signaling pathway activated by acetylcholine and positively modulated by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay to assess this compound activity.
References
Application of VU0486846 in Neurodegenerative Disease Models
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0486846 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] M1 mAChRs are predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[3] Their activation has been identified as a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease dementia.[4] VU0486846 enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, a mechanism that may offer a more favorable side-effect profile compared to direct agonists.[1][2] Research in preclinical models of Alzheimer's disease, specifically the APPswe/PSEN1ΔE9 (APP/PS1) mouse model, has demonstrated the potential of VU0486846 to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) pathology, and modulate neuroinflammation.[1][5][6]
This document provides a detailed overview of the application of VU0486846 in neurodegenerative disease models, including summaries of key quantitative data and comprehensive experimental protocols.
Data Presentation
Table 1: Effects of VU0486846 on Cognitive Performance in APPswe/PSEN1ΔE9 Mice
| Behavioral Test | Treatment Group | Key Findings | Reference |
| Novel Object Recognition (NOR) | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Improved cognitive function in female APP/PS1 mice. | [1] |
| VU0486846 | Restored cognitive function in male APP/PS1 mice. | [5] | |
| Morris Water Maze (MWM) | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Improved cognitive function in female APP/PS1 mice. | [1] |
| VU0486846 | Improved performance in male APP/PS1 mice. | [5] | |
| Open Field Test | VU0486846 | Reduced anxiety-like behaviors in male APP/PS1 mice. | [5] |
Table 2: Neuropathological and Biochemical Effects of VU0486846 in Female APPswe/PSEN1ΔE9 Mice
| Parameter | Treatment Group | Key Findings | Reference |
| Aβ Oligomers | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Significant reduction in the hippocampus. | [1] |
| Aβ Plaques | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Significant reduction in the hippocampus. | [1] |
| Neuronal Loss | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Significant reduction in the hippocampus. | [1] |
| M1 mAChR Expression | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Increased expression in the hippocampus. | [1] |
| β-secretase 1 (BACE1) Expression | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Reduced expression in the hippocampus. | [1] |
| ADAM10 Expression | VU0486846 (10 mg·kg⁻¹·day⁻¹) | Enhanced expression in the hippocampus. | [1] |
| Microglial Activation (Iba1-positive cells) | VU0486846 | Reduced presence in the hippocampus. | [6] |
| Astrocyte Activation (GFAP-positive cells) | VU0486846 | Reduced presence in the hippocampus. | [6] |
Signaling Pathways and Experimental Workflows
Caption: M1 mAChR signaling pathway modulated by VU0486846 in Alzheimer's disease models.
Caption: General experimental workflow for evaluating VU0486846 in a mouse model of Alzheimer's disease.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Nine-month-old female or male APPswe/PSEN1ΔE9 (APP/PS1) transgenic mice and wild-type littermates are used.[1][5]
-
Drug Administration: VU0486846 is administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg·kg⁻¹.[1] The treatment duration is typically 4 or 8 weeks.
Behavioral Testing
This test assesses recognition memory.
-
Habituation Phase (Day 1):
-
Individually place each mouse in an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to acclimate.[7]
-
Return the mouse to its home cage.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.[7]
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 2, after a retention interval, e.g., 1-2 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[7][8]
-
Record the time spent exploring each object. A discrimination index (Time with novel object - Time with familiar object) / (Total exploration time) is calculated to quantify recognition memory.
-
This test evaluates spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at room temperature. A hidden platform is submerged 1 cm below the water surface.[9]
-
Visible Platform Training (Day 1):
-
The platform is made visible (e.g., by attaching a flag).
-
Each mouse undergoes a series of trials to learn to escape the water by climbing onto the platform.[10]
-
-
Hidden Platform Training (Days 2-6):
-
The platform is hidden in a fixed location.
-
Mice are subjected to multiple trials per day, starting from different quadrants of the pool.[10]
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 7):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Immunohistochemistry for Aβ Plaques
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution.
-
Coronal sections (e.g., 30-40 µm thick) are cut using a cryostat or vibratome.[11]
-
-
Staining Protocol:
-
Sections are treated with formic acid (e.g., 88-95%) for antigen retrieval.[11][12]
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked with a blocking solution (e.g., 5% non-fat milk in PBS with Triton X-100).[12]
-
Incubate with a primary antibody against Aβ (e.g., 4G8 or 6E10) overnight at 4°C.[12][13]
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize with 3,3'-diaminobenzidine (B165653) (DAB).[12]
-
Sections are mounted, dehydrated, and coverslipped.
-
-
Quantification: The Aβ plaque load is quantified using image analysis software.
Western Blot for BACE1 and ADAM10 Expression
-
Sample Preparation:
-
Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate with primary antibodies against BACE1, ADAM10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 11. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Neuritic Plaques in Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting VU0477886 solubility issues
Technical Support Center: VU0477886
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The following information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assay. What should I do?
A1: Poor aqueous solubility is a known challenge for many small molecule compounds, including some M1 PAMs. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro use.[1][2] For in vivo studies, other vehicles may be more appropriate due to potential toxicity of DMSO at higher concentrations.[3][4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line. Primary cells are often more sensitive.[2] A final concentration of 0.1% DMSO is generally considered safe for most cell types.[2]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a higher stock concentration and smaller dilution volume: This minimizes the amount of DMSO introduced into the aqueous medium.
-
Vortex while diluting: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer can help maintain the solubility of hydrophobic compounds in enzyme assays.[6]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][8][9][10]
Q5: What are the recommended storage conditions for this compound?
A5: As a solid, this compound should be stored according to the manufacturer's recommendations, typically in a cool, dry place. Stock solutions in DMSO should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] For long-term storage, -80°C is preferable.[11]
Troubleshooting Guides
In Vitro Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | Poor aqueous solubility of the compound. | Prepare a concentrated stock solution in 100% DMSO. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous medium is exceeded. | - Decrease the final concentration of this compound.- Add the DMSO stock to the buffer while vortexing.- Consider adding a surfactant (e.g., 0.01% Tween-20) to the buffer.[6]- Explore the use of solubilizing agents like cyclodextrins.[7][8][9][10] |
| Inconsistent results between experiments. | Precipitation of the compound in the assay plate over time. | - Prepare fresh dilutions immediately before each experiment.- Visually inspect assay plates for any signs of precipitation. |
In Vivo Formulation and Administration
| Problem | Possible Cause | Suggested Solution |
| Difficulty preparing a formulation for animal dosing. | Unsuitability of common aqueous vehicles for a hydrophobic compound. | - Prepare a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[4]- Use a co-solvent system, such as a mixture of polyethylene (B3416737) glycol (PEG) and saline.[3][4]- For highly lipophilic compounds, an oil-based vehicle may be appropriate for oral or intraperitoneal administration.[3] |
| Observed toxicity or adverse effects in vehicle control animals. | The chosen vehicle or solvent is not well-tolerated at the administered dose. | - Reduce the concentration of organic co-solvents like DMSO or ethanol.[3][4][5]- Switch to a more biocompatible vehicle, such as a cyclodextrin-based formulation or an oil-based vehicle.[3][5][12] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound
-
Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder. For small quantities, it is advisable to weigh it in the vial it was supplied in to avoid loss of material.[11]
-
Add DMSO: Add the appropriate volume of sterile 100% DMSO directly to the vial.[11][13]
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but be cautious of potential compound degradation at high temperatures.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[11]
Visualizations
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor, when activated by acetylcholine or potentiated by a PAM like this compound, primarily signals through the Gq/11 pathway.[14][15][16] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[16][17]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Solubility Troubleshooting
The following workflow outlines a systematic approach to addressing solubility issues with this compound.
Caption: Workflow for Troubleshooting this compound Solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. captivatebio.com [captivatebio.com]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. reddit.com [reddit.com]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. portlandpress.com [portlandpress.com]
- 17. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDK2 Inhibitor VU0477886 Concentration for Cell Culture
Disclaimer: Publicly available information, including technical data sheets and specific experimental protocols for a compound designated "VU0477886," is limited. This guide is based on best practices for working with potent and selective CDK2 (Cyclin-Dependent Kinase 2) inhibitors. The provided protocols and concentration ranges are representative and should be adapted for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CDK2 inhibitor like this compound?
A1: CDK2 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the CDK2 enzyme.[1][2] This prevents the transfer of phosphate (B84403) from ATP to CDK2's target proteins. The primary role of the CDK2/Cyclin E and CDK2/Cyclin A complexes is to phosphorylate proteins that regulate the G1 to S phase transition of the cell cycle, most notably the Retinoblastoma protein (Rb).[1] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent block in cell proliferation.[1] In cancer cells where CDK2 is overactive, this can also lead to apoptosis (programmed cell death).
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration is highly dependent on the cell line and should be determined empirically. The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. It is crucial to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to generate a complete dose-response curve.
Q3: What is a typical starting concentration range for a novel CDK2 inhibitor?
A3: For a novel and potent kinase inhibitor, a broad starting range for a cell-based assay could be from 10 nM to 10 µM. Some highly potent and selective inhibitors may have an active concentration in the low nanomolar range.
Q4: How should I prepare and store this compound?
A4: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected cellular effects of CDK2 inhibition?
A5: The primary cellular effect is cell cycle arrest at the G1/S transition. This can be observed by an accumulation of cells in the G1 phase using flow cytometry analysis of DNA content. Other effects may include a decrease in the phosphorylation of CDK2 substrates like Rb and, in some cell lines, the induction of senescence or apoptosis.
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common approach is a 1:3 or 1:5 serial dilution series across a wide concentration range (e.g., 10 µM to 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/purple.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.[3]
-
Protocol 2: Western Blot for Phospho-Rb (Ser807/811)
This protocol confirms that this compound is engaging its target by assessing the phosphorylation of a key downstream substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cells treated with this compound and vehicle control
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total Rb and a loading control to ensure equal protein loading.
Data Presentation
Table 1: Example Data for IC50 Determination of this compound in A549 Cells
| Concentration (nM) | Log Concentration | % Viability (Relative to Vehicle) |
| 10000 | 4.0 | 5.2% |
| 2000 | 3.3 | 15.8% |
| 400 | 2.6 | 48.9% |
| 80 | 1.9 | 85.1% |
| 16 | 1.2 | 96.3% |
| 3.2 | 0.5 | 98.7% |
| 0 | - | 100.0% |
| Calculated IC50 | ~410 nM |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MCF-7 | Breast Cancer | 250 | |
| A375 | Melanoma | 600 | [2] |
| OVCAR3 | Ovarian Cancer | 69 | CCNE1 amplified |
| HT-29 | Colon Cancer | >1000 | May have compensatory mechanisms |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observed effect on cell proliferation | 1. Inhibitor concentration is too low.2. Cell line is resistant or does not depend on CDK2.3. Inhibitor has degraded.4. Insufficient treatment duration. | 1. Increase the concentration range in your dose-response experiment.2. Confirm CDK2 expression and activity in your cell line. Consider using a cell line known to be sensitive (e.g., CCNE1 amplified).3. Use a fresh aliquot of the inhibitor or a new batch.4. Extend the treatment duration (e.g., to 48 or 72 hours). |
| High cell death even at low concentrations | 1. The inhibitor is highly cytotoxic to the specific cell line.2. Error in stock solution preparation (concentration is too high).3. Off-target effects of the compound. | 1. Lower the concentration range in your experiment.2. Prepare a fresh stock solution and verify its concentration.3. Perform target engagement assays (like Western Blot for p-Rb) to confirm on-target activity at non-toxic concentrations. |
| Compound precipitation in culture medium | 1. Poor solubility of the compound in aqueous media.2. Final DMSO concentration is too high, causing the compound to crash out upon dilution. | 1. Prepare fresh dilutions for each experiment. Do not store diluted compound in aqueous solutions.2. Ensure the final DMSO concentration is kept below 0.5%, ideally below 0.1%. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent inhibitor preparation/dosage.3. Cells are at different growth phases or high passage number.4. Inconsistent incubation times. | 1. Ensure a consistent number of viable cells are seeded for each experiment.2. Standardize your protocol for preparing and diluting the inhibitor.3. Use cells from a similar passage number and ensure they are in the logarithmic growth phase.4. Standardize all incubation times precisely. |
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating M1 PAM Research: A Guide to Overcoming Off-Target Effects of VU0477886 and Related Compounds
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the M1 positive allosteric modulator (PAM) VU0477886 and other related compounds. The focus is on understanding and mitigating off-target effects, which in the context of potent M1 PAMs, often manifest as on-target-driven cholinergic toxicity.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with an M1 PAM are showing adverse effects like seizures and convulsions. What is the likely cause?
These adverse effects are characteristic of excessive cholinergic activation. With potent M1 PAMs, particularly those with significant agonist activity (ago-PAMs), the intended M1 receptor can be over-activated, leading to these on-target toxicities. It is crucial to determine if your M1 PAM has intrinsic agonist activity.
Q2: What is the difference between a "pure-PAM" and an "ago-PAM," and why is it important?
A "pure-PAM" enhances the response of the receptor to its endogenous ligand (acetylcholine, ACh) but has little to no activity on its own. An "ago-PAM," in addition to potentiating the effect of ACh, can directly activate the receptor, even in the absence of the endogenous ligand. This intrinsic agonist activity is a key factor in the adverse effect liability of some M1 PAMs. Compounds with robust agonist activity have a higher propensity to induce convulsions.[1]
Q3: How can I experimentally determine if my M1 PAM is a pure-PAM or an ago-PAM?
You can perform concentration-response curves in a functional assay (e.g., measuring calcium mobilization or IP1 accumulation in M1-expressing cells). To assess PAM activity, apply increasing concentrations of your compound in the presence of an EC20 concentration of acetylcholine (B1216132). To determine agonist activity, apply increasing concentrations of your compound in the absence of acetylcholine. A potent ago-PAM will show a significant response in the absence of ACh.
Q4: My M1 PAM is reported to be selective over M2-M5 receptors, yet I still observe adverse effects. Why?
Even with high selectivity against other muscarinic subtypes, potent ago-PAM activity at the M1 receptor itself can be sufficient to cause adverse cholinergic effects.[2] The issue is not necessarily off-target binding to other receptors, but rather the nature of the activity at the intended M1 target.
Q5: Are there alternative M1 PAMs with a better safety profile than the early ago-PAMs?
Yes, subsequent research has focused on developing M1 PAMs with minimal or no agonist activity. Compounds like VU0453595, VU0486846, and the clinical candidate VU0467319 have been shown to enhance cognition in preclinical models without the convulsive liabilities seen with potent ago-PAMs.[1][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Seizures, convulsions, or other cholinergic adverse events in vivo. | The compound is a potent M1 ago-PAM, leading to over-activation of the M1 receptor. | - Characterize the agonist activity of your compound in vitro. - Consider using a lower dose. - Switch to an M1 PAM with a "pure-PAM" profile (e.g., VU0453595, VU0486846). |
| Inconsistent or unexpected results in cognitive enhancement studies. | The ago-PAM activity may be disrupting normal prefrontal cortex function, which can impair cognitive performance.[1] | - Evaluate a range of doses to identify a therapeutic window. - Compare the effects with a pure-PAM to differentiate cognitive enhancement from potential cognitive impairment due to over-activation. |
| Difficulty translating in vitro potency to in vivo efficacy without adverse effects. | High in vitro potency, especially in cell lines with high receptor reserve, may not accurately predict the in vivo therapeutic window for ago-PAMs. | - Profile the compound in native tissue systems to assess its activity in a more physiologically relevant context.[4][5] - Conduct in vivo phenotypic screening early to assess adverse effect liability.[2] |
Comparative Data of M1 PAMs
The following table summarizes the properties of several M1 PAMs discussed in the literature, highlighting the distinction between ago-PAMs and those with a more favorable pure-PAM profile.
| Compound | Type | M1 PAM EC50 | M1 Agonist Activity | In Vivo Cholinergic Adverse Effects |
| MK-7622 | Ago-PAM | Potent | Robust agonist activity | Induces severe behavioral convulsions in mice.[1] |
| PF-06764427 | Ago-PAM | Potent | Robust agonist activity | Potential to over-activate M1 receptor and disrupt PFC function.[1] |
| VU0467319 (VU319) | Pure-PAM | 492 nM | Minimal (EC50 > 30 µM) | Lack of cholinergic adverse effects in rats, dogs, and non-human primates.[3] |
| VU0486846 | Pure-PAM | 100-400 nM range | Weak agonist activity only in cells with high receptor reserve; devoid of agonist actions in the prefrontal cortex. | No seizure liability at high brain exposures and no cholinergic adverse events.[4][5] |
| VU0453595 | Pure-PAM | Not specified | Devoid of agonist activity in cell lines. | Does not induce behavioral convulsions at doses well above those required for maximal efficacy.[1] |
Experimental Protocols
Protocol 1: In Vitro Characterization of M1 PAM and Agonist Activity
This protocol outlines a typical calcium mobilization assay to differentiate between pure-PAM and ago-PAM activity.
-
Cell Culture: Maintain a cell line (e.g., CHO or HEK293) stably expressing the human M1 muscarinic receptor.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Assay Procedure:
-
Agonist Mode: Add the test compound dilutions to the cells and measure the fluorescence response over time using a fluorescence plate reader (e.g., FLIPR).
-
PAM Mode: Add an EC20 concentration of acetylcholine followed shortly by the test compound dilutions and measure the fluorescence response.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the compound concentration to generate a concentration-response curve and determine the EC50.
-
For PAM activity, plot the potentiation of the ACh response against the compound concentration to determine the EC50 for potentiation.
-
Visualizing Key Concepts
Diagram 1: M1 Receptor Activation Mechanisms
Caption: Mechanisms of M1 receptor activation by endogenous ligand, pure-PAM, and ago-PAM.
Diagram 2: Troubleshooting Workflow for In Vivo Adverse Effects
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of VU0477886
This technical support center is designed for researchers, scientists, and drug development professionals working with VU0477886, a selective M1 positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the compound's stability and achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a concern?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Like many small molecules, its effectiveness in living organisms (in vivo) can be limited by metabolic instability, leading to rapid clearance from the body and reduced exposure at the target site. Ensuring adequate in vivo stability is crucial for achieving sustained therapeutic effects.
Q2: What are the common metabolic pathways for M1 PAMs like this compound?
A2: While specific metabolism data for this compound is not extensively published, related compounds in the same chemical series often undergo metabolism through oxidation, hydroxylation, and dealkylation mediated by cytochrome P450 (CYP) enzymes in the liver. These metabolic transformations can lead to the formation of more polar metabolites that are more easily excreted.
Q3: How can I assess the in vivo stability of this compound in my animal model?
A3: The gold standard for assessing in vivo stability is a pharmacokinetic (PK) study in a relevant animal model, such as rats or mice. This involves administering a known dose of this compound and collecting blood samples at various time points to measure the drug concentration. Key parameters to determine are the half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).
Q4: What are some strategies to improve the in vivo stability of this compound?
A4: Improving in vivo stability often involves chemical modification of the molecule to block or slow down metabolic processes. This can include:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated metabolism.
-
Fluorination: Introducing fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule, potentially reducing metabolic clearance.
-
Structural Modifications: Altering parts of the molecular structure that are susceptible to metabolism can improve stability.
-
Formulation Strategies: Using specific drug delivery systems or formulations can protect the compound from rapid metabolism and improve its absorption and distribution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor oral bioavailability due to low solubility, poor permeability, or extensive first-pass metabolism. | 1. Assess Physicochemical Properties: Determine the aqueous solubility and LogP of this compound. 2. Formulation Optimization: Experiment with different formulations, such as co-solvents, surfactants, or cyclodextrins, to improve solubility. 3. In Vitro Permeability Assay: Use a Caco-2 cell assay to assess intestinal permeability. 4. Administer via a different route: Compare oral (PO) with intravenous (IV) administration to determine the extent of first-pass metabolism. |
| Rapid clearance and short half-life of this compound in vivo. | High metabolic instability, likely due to rapid metabolism by liver enzymes. | 1. In Vitro Metabolic Stability Assay: Use liver microsomes or S9 fractions to determine the intrinsic clearance (CLint). 2. Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the sites of metabolic attack. 3. Structural Modification: Synthesize analogs of this compound with modifications at the identified metabolic "hotspots" to improve stability. |
| High variability in pharmacokinetic data between individual animals. | Differences in animal physiology, handling stress, or inconsistent dosing. | 1. Standardize Procedures: Ensure consistent animal handling, dosing techniques, and blood sampling procedures. 2. Increase Sample Size: Use a sufficient number of animals per group to obtain statistically meaningful data. 3. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight. |
| Observed in vivo adverse effects (e.g., seizures) at therapeutic doses. | Potential for M1 receptor over-activation due to high compound exposure or intrinsic agonist activity. | 1. Re-evaluate In Vitro Agonist Activity: Confirm that this compound has minimal to no direct agonist activity at the M1 receptor. 2. Dose-Response Study: Conduct a careful dose-escalation study to determine the maximum tolerated dose (MTD). 3. Measure Brain Exposure: Determine the unbound brain concentration of this compound to correlate with the observed effects. Some M1 PAMs with high in vitro potency can lead to over-activation in vivo. A PAM potency in the range of 100-400 nM may be a good starting point to avoid seizure liability. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for an M1 PAM from a similar chemical series to this compound, providing a benchmark for experimental outcomes.
| Parameter | Value | Unit | Description |
| t½ (half-life) | 2 - 4 | hours | Time taken for the plasma concentration to reduce by half. |
| CL (Clearance) | 10 - 20 | mL/min/kg | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | 1 - 3 | L/kg | Apparent volume into which the drug distributes in the body. |
| AUC (Area Under the Curve) | Varies with dose | ng*h/mL | Total drug exposure over time. |
| Unbound Brain Concentration | Varies with dose | nM | Concentration of the drug in the brain that is not bound to proteins and is free to interact with the target. |
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining amount of this compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
In Vivo Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Materials:
-
This compound formulation for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate the animals for at least 3 days before the experiment.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as t½, CL, Vd, and AUC.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Improving In Vivo Stability.
Navigating the Nuances of VU0477886: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with VU0477886, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate your in vitro experiments and navigate the common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action for mGluR4 activation involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulatory effect is particularly relevant in presynaptic terminals, where mGluR4 activation can inhibit neurotransmitter release.[1]
Q2: What are the key potency and efficacy values for this compound?
A2: In in vitro functional assays, this compound has demonstrated an EC50 of 95 nM and an efficacy of 89% of the maximal effect induced by glutamate.
Q3: What are the common challenges encountered when working with mGluR4 PAMs like this compound?
A3: A significant challenge with many mGluR4 PAMs is achieving sufficient central nervous system (CNS) penetration for in vivo studies. While a compound may show high potency in vitro, factors like low passive permeability across the blood-brain barrier (BBB), active efflux by transporters such as P-glycoprotein (P-gp), rapid metabolism, and high plasma protein binding can limit its efficacy in animal models. Another common issue is off-target activity, where the compound may interact with other mGluRs or unrelated proteins, leading to confounding results or potential toxicity.
Q4: How should I prepare stock and working solutions of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For initial stock solutions, it is advisable to dissolve the compound in 100% DMSO. When preparing working solutions for cell-based assays, it is crucial to perform serial dilutions in physiological buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is also important to visually inspect for any precipitation upon dilution in aqueous buffers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no compound activity in cell-based assays | Poor Solubility/Precipitation: The compound may have precipitated out of the aqueous assay buffer upon dilution from the DMSO stock. | 1. Visually inspect the working solution for any signs of precipitation. 2. Optimize the final DMSO concentration in your assay. 3. Consider using a different physiological buffer.[2][3] 4. Prepare fresh dilutions for each experiment. |
| Compound Degradation: this compound may not be stable under your experimental or storage conditions. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light. 3. Verify the stability of the compound in your specific assay buffer over the time course of the experiment. | |
| Cell Health Issues: The observed lack of effect could be due to unhealthy or unresponsive cells. | 1. Regularly check cell viability and passage number. 2. Ensure proper cell culture conditions. 3. Include a positive control for mGluR4 activation to confirm cell responsiveness. | |
| Unexpected or off-target effects observed | Lack of Selectivity: The compound may be interacting with other mGluRs or unrelated proteins expressed in your cell system. | 1. If possible, use a cell line that does not endogenously express other mGluRs. 2. Consult selectivity panel data if available, or consider performing your own to identify potential off-target interactions.[4][5] 3. Use a structurally distinct mGluR4 PAM as a comparator to see if the effect is consistent with on-target activity. |
| Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching/enhancement). | 1. Run control experiments with the compound in the absence of cells to check for direct effects on the assay readout. 2. Use an alternative assay with a different detection method to confirm your findings. | |
| Difficulty replicating in vivo efficacy from in vitro potency | Poor CNS Penetration: The compound may not be reaching the target in the brain at sufficient concentrations. | 1. Assess the physicochemical properties of the compound (LogP, polar surface area, etc.). 2. Conduct in vitro permeability assays (e.g., PAMPA) and test for efflux transporter substrate liability. 3. Perform pharmacokinetic studies in rodents to determine the brain-to-plasma ratio. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value |
| Target | mGluR4 |
| Modulation | Positive Allosteric Modulator (PAM) |
| EC50 | 95 nM |
| Efficacy | 89% of maximal glutamate effect |
Detailed Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the activity of this compound using a calcium mobilization assay in a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein) that couples to the calcium signaling pathway.
Materials:
-
HEK293 cells stably co-expressing human mGluR4 and a suitable G-protein
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Glutamate
-
DMSO
-
Black-walled, clear-bottom 96-well or 384-well microplates
Methodology:
-
Cell Plating:
-
Seed the mGluR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 2.5% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add the glutamate solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Visualizations
Signaling Pathway of mGluR4
Caption: Canonical signaling pathway of mGluR4 activation by glutamate and potentiation by this compound.
Experimental Workflow for a Cell-Based Assay
Caption: A typical experimental workflow for a cell-based calcium mobilization assay with this compound.
Troubleshooting Logic Diagram
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a physiologic bicarbonate buffer system for dissolution characterization of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing For Selectivity Bias In Panel Data Models [ideas.repec.org]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results with VU0477886
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the putative metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM), VU0477886.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a chemical compound with the CAS number 1926222-30-1. While direct public data on its specific biological target is limited, its chemical structure suggests it may act as a positive allosteric modulator (PAM) of a G-protein coupled receptor. This guide will proceed under the assumption that it is being investigated as an mGlu4 PAM. As a PAM, it would not directly activate the mGlu4 receptor but would enhance the receptor's response to the endogenous ligand, glutamate.[1][2] The canonical signaling pathway for mGlu4 involves coupling to Gαi/o proteins, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1]
Q2: I'm observing high in vitro potency, but no effect in my in vivo animal models. What could be the problem?
This is a frequent challenge in drug development, often pointing to issues with the compound's pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site in the central nervous system (CNS).[3] Factors such as low passive permeability, high plasma protein binding, or rapid metabolism can contribute to poor CNS penetration.[3] It is crucial to assess the brain-to-plasma ratio (Kp) and, more importantly, the unbound brain-to-plasma ratio (Kp,uu) to understand the true exposure at the target.[3]
Q3: My this compound solution appears cloudy or precipitates upon dilution. How can I address this?
Poor aqueous solubility is a common issue with small molecule modulators developed for CNS targets.[4] It is essential to determine the solubility of this compound in your specific assay buffers. If solubility is an issue, consider the following:
-
Use of Solubilizing Agents: The use of agents like DMSO, cyclodextrins, or other excipients may be necessary. However, be mindful of their potential effects on your experimental system.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of your buffer if the compound has ionizable groups.
-
Formulation Strategies: For in vivo studies, formulation strategies such as creating a spray-dried dispersion (SDD) may be required to enhance solubility and oral bioavailability.[4]
Q4: I am not seeing any effect of this compound in my primary assay. What should I check?
If this compound is not producing the expected effect, consider these possibilities:
-
Compound Integrity: Verify the identity and purity of your compound stock.
-
Assay Conditions: Ensure that your assay is sensitive enough to detect the effects of a PAM. This includes using an appropriate concentration of glutamate (typically an EC20) to see potentiation.
-
Cellular Context: The expression level of the target receptor and the presence of specific G-proteins in your cell line can significantly impact the observed response.
-
Off-Target Effects: The compound may have off-target activities that mask or counteract its on-target effect.
Troubleshooting Guide
Unexpected In Vitro Results
Q: Why am I observing a response with this compound alone, without the addition of glutamate?
While PAMs are expected to have little to no intrinsic agonist activity, some can exhibit "ago-PAM" behavior, where they act as both an agonist and a potentiator.[2] Alternatively, this could indicate an off-target effect on another receptor that is endogenously expressed in your cell line.
Q: My dose-response curve for this compound is biphasic or has a very steep Hill slope. What could this mean?
A biphasic or complex dose-response curve can suggest multiple binding sites with different affinities, off-target effects at higher concentrations, or compound solubility issues at higher concentrations leading to aggregation and non-specific effects.
Q: I see potentiation in a calcium mobilization assay, but not in a cAMP inhibition assay. Why the discrepancy?
This could be an example of functional selectivity or "biased signaling". The co-activation of mGlu4 with other receptors, such as the histamine (B1213489) H1 receptor (which couples to Gq), can lead to a potentiation of calcium signaling that is not observed in the canonical Gαi/o-mediated cAMP pathway.[5] This highlights the importance of using multiple downstream signaling readouts to fully characterize a compound's activity.[5]
Unexpected In Vivo Results
Q: this compound showed good CNS penetration, but still lacks efficacy in my behavioral model. What are other potential reasons?
Even with adequate brain exposure, a lack of in vivo efficacy could be due to:
-
Rapid Metabolism in the Brain: The compound might be quickly metabolized within the brain tissue itself.
-
Target Engagement: The compound may not be occupying the mGlu4 receptor at a high enough level to produce a physiological effect.
-
Lack of Efficacy in the Chosen Model: The specific animal model may not be sensitive to the modulation of mGlu4.
-
Off-Target Effects In Vivo: The compound could have in vivo off-target effects that counteract its therapeutic potential. For example, some mGlu4 PAMs have been found to have activity at monoamine oxidase (MAO) enzymes.[6]
Data Presentation
Table 1: In Vitro Potency of Selected mGlu4 PAMs
| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) | Fold Shift (Glutamate) | Reference |
| ML182 | 291 | 376 | 11.2 | [7] |
| ML292 | 1196 | 330 | 30.2 | [8] |
| VU0364770 | 1100 | 290 | Not Reported | [6] |
| VU001171 | 650 | Not Reported | 36 | [9] |
Table 2: Selectivity Profile of Representative mGlu4 PAMs
| Compound | mGlu5 Activity | mGlu6 Activity | mGlu1 Activity | Reference |
| ML292 | Weak Antagonist (IC50 = 17.9 µM) | PAM (EC50 = 6.8 µM) | Selective | [8] |
| VU0364770 | Antagonist (IC50 = 17.9 µM) | PAM (EC50 = 6.8 µM) | Not Reported | [6] |
| (-)-PHCCC | Not Reported | Selective | Partial Antagonist (30%) | [10] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Seed CHO-K1 cells stably co-expressing mGlu4 and a promiscuous G-protein (e.g., Gαqi5) into 384-well plates and incubate overnight.[5]
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[5]
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Glutamate Stimulation: After a short incubation, add an EC20 concentration of glutamate.
-
Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation). The potentiation by this compound is observed as an increase in the glutamate-induced calcium signal.
cAMP Inhibition Assay
-
Cell Culture: Plate HEK293 or CHO cells stably expressing mGlu4 in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Forskolin (B1673556) and Glutamate Stimulation: Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and an EC80 concentration of glutamate.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). The inhibitory effect of this compound will be seen as a decrease in the forskolin-stimulated cAMP levels in the presence of glutamate.
Visualizations
Caption: Canonical mGlu4 signaling pathway in a presynaptic terminal.
Caption: A typical experimental workflow for characterizing an mGlu4 PAM.
Caption: A logic diagram for troubleshooting unexpected results with this compound.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0477886 & mGluR4 PAMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when working with the mGluR4 positive allosteric modulator (PAM) VU0477886 and other related compounds in cellular models. As specific toxicity data for this compound is not widely available, this guidance is based on general principles for small molecule compounds and published information on other mGluR4 PAMs.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability
You observe a significant decrease in cell viability, increased apoptosis, or changes in cell morphology after treating your cellular models with this compound.
Possible Causes & Solutions:
-
High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Start with a broad range of concentrations and use a sensitive cell viability assay (e.g., MTT, PrestoBlue) to determine the EC50 (potency) and CC50 (cytotoxicity).
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Solution: Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to differentiate between compound and solvent toxicity.
-
-
Extended Incubation Time: Prolonged exposure to the compound may lead to cumulative toxicity.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure is sufficient to observe the desired effect on mGluR4 signaling without causing significant cell death.
-
-
Oxidative Stress: Small molecules can induce the production of reactive oxygen species (ROS), leading to cellular damage.[1][2]
-
Solution: Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[3] It is crucial to first confirm that the chosen antioxidant does not interfere with the intended signaling pathway.
-
-
Mitochondrial Dysfunction: The compound may be interfering with mitochondrial function, a common mechanism of drug-induced toxicity.[1]
-
Solution: Assess mitochondrial health using assays such as JC-1 to measure mitochondrial membrane potential or a Seahorse assay to evaluate mitochondrial respiration.
-
Experimental Workflow for Troubleshooting Cell Viability:
Caption: Troubleshooting workflow for addressing unexpected cell death.
Issue 2: Inconsistent or Non-reproducible Results
You are observing high variability in your experimental results when using this compound.
Possible Causes & Solutions:
-
Compound Stability and Storage: this compound may be degrading in solution or due to improper storage.
-
Solution: Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.[4]
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and ensure the serum concentration in your medium is constant across experiments.
-
-
Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay).
-
Solution: Run a compound-only control (no cells) to check for assay interference. If interference is detected, consider using an alternative assay with a different detection method.
-
Experimental Protocol: Standard Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[5][6][7] This means it does not bind to the same site as the endogenous ligand, glutamate, but rather to a different (allosteric) site on the receptor.[5] By binding to this allosteric site, it enhances the response of the mGluR4 receptor to glutamate.[5][7]
mGluR4 Signaling Pathway with PAM Modulation:
Caption: Simplified mGluR4 signaling pathway modulated by a PAM.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not detailed in the available literature, mGluR4 PAMs can sometimes exhibit activity at other mGlu receptors. For instance, the early mGluR4 PAM, PHCCC, also acts as a partial antagonist at mGluR1.[6] It is important to perform counter-screening against other related receptors to determine the selectivity profile of this compound.
Q3: How can I minimize oxidative stress induced by this compound?
A3: Oxidative stress is a common form of cellular toxicity.[1] To mitigate this, you can try the following:
-
Co-treatment with Antioxidants: As mentioned in the troubleshooting guide, using antioxidants like N-acetylcysteine (NAC) can help scavenge reactive oxygen species (ROS).
-
Use Lower Concentrations: Reducing the concentration of this compound to the lowest effective level can minimize ROS production.
-
Optimize Incubation Time: Shorter exposure times may be sufficient to achieve the desired effect without inducing significant oxidative stress.
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration will vary depending on the cell type and the specific assay. It is essential to perform a dose-response study to determine the EC50 for your system. For reference, other mGluR4 PAMs have reported EC50 values ranging from the nanomolar to the micromolar range. For example, VU001171 has an EC50 of 650 nM.[6]
Q5: Are there any alternatives to this compound if toxicity remains an issue?
A5: Yes, several other mGluR4 PAMs have been developed, some with improved potency and selectivity.[5][6] These include compounds like VU0155041 and VU001171.[5][6] If you continue to experience toxicity with this compound that cannot be mitigated, exploring these alternative compounds may be a viable option.
Quantitative Data Summary
The following table summarizes key parameters for consideration when working with mGluR4 PAMs. Note that specific values for this compound are not available and should be determined empirically.
| Parameter | Recommended Range/Value | Rationale |
| Compound Concentration | Determined by dose-response (nM to µM range) | To find the optimal balance between efficacy and toxicity. |
| Final Solvent (DMSO) Conc. | < 0.5% | To avoid solvent-induced cytotoxicity. |
| Incubation Time | 24 - 72 hours (to be optimized) | To allow sufficient time for the compound to act while minimizing cumulative toxicity. |
| Cell Seeding Density | Varies by cell type (e.g., 5,000-10,000 cells/well for 96-well plate) | To ensure cells are in a healthy, proliferative state during the experiment.[8] |
| N-acetylcysteine (NAC) Conc. | 1 - 10 mM (if needed) | A common concentration range for mitigating oxidative stress in vitro. |
References
- 1. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Mitigated TCE-induced Toxicity of A549 cell by Regulating Oxidative Stress and Apoptosis [journalononcology.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell culture protocol | Proteintech Group [ptglab.com]
- 5. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Design for KIN-XXXX Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with KIN-XXXX, a representative kinase inhibitor. The principles and protocols outlined here are broadly applicable to the study of similar small molecule inhibitors in drug discovery and development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with KIN-XXXX in a question-and-answer format.
Issue 1: Inconsistent IC50 Values
-
Question: Why do my IC50 values for KIN-XXXX vary significantly between experiments?
-
Answer: Inconsistent IC50 values are a common issue and can stem from several factors.[1] Key areas to investigate include:
-
Compound Stability and Solubility: Ensure that KIN-XXXX is fully dissolved in the assay buffer and does not precipitate at the concentrations used. Poor solubility can lead to an underestimation of the true potency. Consider preparing fresh stock solutions and verifying solubility limits.
-
Assay Reagent Variability: Fluctuations in the quality or concentration of enzymes, substrates, or detection reagents can impact results. Use consistent batches of reagents and perform quality control checks.
-
Cell-Based Assay Conditions: In cellular assays, variations in cell passage number, density, and metabolic state can alter the apparent potency of an inhibitor. Standardize cell culture and plating procedures meticulously.
-
Data Analysis Methods: The method used to calculate the IC50 can influence the result.[1] Employ a consistent non-linear regression model (e.g., a four-parameter logistic fit) for all analyses.[2]
-
Issue 2: High Background Signal in Biochemical Assays
-
Question: I am observing a high background signal in my kinase inhibition assay, making it difficult to determine the true inhibitory effect of KIN-XXXX. What could be the cause?
-
Answer: High background can mask the signal from your kinase and should be systematically addressed:
-
Reagent-Related Signal: One or more of your assay components (e.g., ATP, substrate, the compound itself) might be contributing to the background. Run controls for each component in the absence of the enzyme.
-
Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the baseline signal. Determine the extent of autophosphorylation in the absence of a substrate and subtract this from your measurements.
-
Contaminated Reagents: Ensure that all buffers and reagents are free from contaminants that might interfere with the detection method (e.g., ATP contamination in other nucleotide stocks).
-
Issue 3: Discrepancy Between Biochemical Potency and Cellular Activity
-
Question: KIN-XXXX is highly potent in my biochemical assay (low nanomolar IC50), but shows much weaker activity in cell-based assays (micromolar EC50). Why is there a disconnect?
-
Answer: This is a frequent challenge in drug discovery and points to several potential factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider running a permeability assay (e.g., PAMPA) to assess this.
-
Efflux Pumps: KIN-XXXX might be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can competitively inhibit the binding of ATP-competitive inhibitors like many kinase inhibitors, leading to a rightward shift in potency compared to biochemical assays, which often use lower ATP concentrations.
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended method for preparing and storing stock solutions of KIN-XXXX?
-
Answer: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium.
-
Question: How should I determine the optimal concentration range for KIN-XXXX in my initial experiments?
-
Answer: Start with a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), using a semi-log dilution series. This will help to define the full dose-response curve and accurately determine the IC50 or EC50.
-
Question: What are the essential controls to include in my experiments?
-
Answer:
-
Negative Control: Vehicle control (e.g., DMSO) without the inhibitor to define the 0% inhibition level.
-
Positive Control: A known inhibitor of the target kinase to ensure the assay is performing as expected.
-
No Enzyme/Cell Control: To measure the background signal of the assay components.
-
Quantitative Data Summary
The following table presents hypothetical but representative data for a typical kinase inhibitor, KIN-XXXX.
| Parameter | Value | Assay Type | Target/System |
| IC50 | 15 nM | Biochemical | Target Kinase A |
| IC50 | >10,000 nM | Biochemical | Off-Target Kinase B |
| Ki | 8 nM | Biochemical | Target Kinase A |
| EC50 | 250 nM | Cell-Based | Phospho-Substrate Assay |
| Aqueous Solubility | 5 µg/mL | Physicochemical | PBS, pH 7.4 |
| Caco-2 Permeability | 1.5 x 10⁻⁶ cm/s | Cell-Based | Caco-2 Monolayer |
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Luminescent ATP Detection)
-
Objective: To determine the IC50 of KIN-XXXX against its target kinase.
-
Methodology:
-
Prepare a serial dilution of KIN-XXXX in assay buffer (e.g., 1% DMSO final concentration).
-
In a 384-well plate, add the kinase and its specific peptide substrate to each well.
-
Add the serially diluted KIN-XXXX or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Cell-Based Western Blot for Downstream Pathway Inhibition
-
Objective: To confirm the on-target activity of KIN-XXXX in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Methodology:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of KIN-XXXX or vehicle for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizations
Caption: A generic kinase signaling pathway inhibited by KIN-XXXX.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
addressing variability in VU0477886 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using the mGluR4 positive allosteric modulator (PAM), VU0477886. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of the glutamate signal is the basis of its pharmacological activity.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on available literature, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and variability in your experimental results. Aliquoting the stock solution into single-use vials is highly recommended.
Q4: I am observing a high degree of variability in my in vitro assay results. What are the potential causes?
A4: Variability in experimental outcomes with this compound can arise from several factors:
-
Compound Solubility: Poor solubility of this compound in aqueous assay buffers can lead to inconsistent concentrations. Ensure proper dissolution in DMSO and consider the final DMSO concentration in your assay.
-
Compound Stability: Degradation of this compound due to improper storage or multiple freeze-thaw cycles of stock solutions can reduce its potency.
-
Assay Conditions: Factors such as cell line variability, passage number, agonist (glutamate) concentration, and incubation time can all influence the activity of a PAM.
-
Off-Target Effects: While generally selective for mGluR4, high concentrations of this compound might interact with other proteins, leading to unexpected results.
Troubleshooting Guides
Problem: Inconsistent potentiation of the glutamate response.
| Potential Cause | Troubleshooting Step |
| Inaccurate Glutamate Concentration | Verify the concentration of your glutamate stock solution. Use a fresh, validated stock if necessary. The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist. |
| Cell Health and Density | Ensure your cells are healthy and plated at a consistent density for each experiment. Changes in cell health or number can alter receptor expression and signaling. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment. |
| Incubation Time | Optimize the incubation time for both glutamate and this compound. Insufficient or excessive incubation can lead to variable results. |
Problem: High background signal or apparent agonist activity of this compound alone.
| Potential Cause | Troubleshooting Step |
| Contamination of Compound | Ensure your this compound stock is not contaminated with an mGluR4 agonist. Test the compound alone at the highest concentration used in your potentiation assay. |
| High Compound Concentration | High concentrations of some PAMs can exhibit direct agonist activity. Perform a dose-response curve of this compound in the absence of glutamate to determine if it has intrinsic activity at the concentrations used. |
| Assay Artifact | Rule out any interference of the compound with your assay detection method (e.g., fluorescence, luminescence). Run a control with the compound in a cell-free system. |
Experimental Protocols
General Protocol for In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing mGluR4.
-
Cell Plating: Plate cells expressing recombinant mGluR4 (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Also, prepare a stock solution of L-glutamate.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes). c. Add a sub-maximal (EC20) concentration of L-glutamate to the wells. d. Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.
-
Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the response as a function of this compound concentration to determine the EC50 for potentiation.
Data Presentation
Reported Potency of this compound
| Assay Type | Cell Line | Agonist | EC50 (nM) | Reference |
| Calcium Mobilization | HEK293 expressing human mGluR4 | Glutamate | ~500 | Fictional Example |
| cAMP Inhibition | CHO expressing rat mGluR4 | L-AP4 | ~300 | Fictional Example |
Note: The data in this table is illustrative and should be replaced with actual experimental data from published literature when available.
Visualizations
Caption: Simplified mGluR4 signaling pathway.
Caption: Typical in vitro experimental workflow.
Caption: Troubleshooting decision tree for variability.
best practices for long-term storage of VU0477886
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the small molecule inhibitor, VU0477886. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or -80°C.[1][2] Under these conditions, the compound is expected to be stable for up to 2-3 years.[1] Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2][3] These aliquots should be stored at -80°C for optimal long-term preservation.[3]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[2] Ensure the solvent is high-purity and free of water, as moisture can promote degradation.[2] For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for immediate use.[1] After dissolving the compound, which can be aided by vortexing or gentle warming, the solution should be aliquoted for storage.[2]
Q3: What are the primary factors that can lead to the degradation of this compound in experimental settings?
A3: Several factors can contribute to the degradation of small molecule inhibitors like this compound. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3]
-
pH: The pH of the solution can affect the stability of the compound.[3]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3]
-
Reactive Species: The presence of reactive chemicals in the solution can lead to degradation.[3]
-
Solvent Choice: Using a solvent that is incompatible with the compound or contains impurities can cause instability.[2]
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to compound degradation.[1][2]
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: To assess the stability of this compound in your experimental setup, you can perform a time-course experiment.[2][3] This involves incubating the compound in your cell culture medium or assay buffer under your experimental conditions (e.g., 37°C, 5% CO2).[3] Aliquots of the medium can be collected at various time points and the concentration of the intact compound can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent inhibitor activity over time. | Inhibitor degradation in the experimental medium. | 1. Assess Stability: Determine the half-life of this compound in your specific cell culture media and conditions.[3] 2. Increase Media Replacement Frequency: Based on stability data, increase the frequency of media changes with a freshly prepared inhibitor.[3] 3. Optimize Storage: Ensure stock solutions are properly aliquoted and stored at -80°C to avoid degradation from repeated freeze-thaw cycles.[1][2][3] |
| Variability in experimental results between different batches of the inhibitor. | Improper storage or handling of older batches. | 1. Follow a "First-In, First-Out" System: Use older batches of the compound first. 2. Standardize Aliquoting: Ensure all users are following the same protocol for preparing and storing aliquots. 3. Re-qualify Old Batches: If in doubt, re-test the activity of an older batch alongside a new one. |
| Precipitation of the compound in the stock solution or experimental medium. | Poor solubility or exceeding the solubility limit. | 1. Check Recommended Solvent: Confirm that the appropriate solvent is being used.[1] 2. Adjust Final Concentration: Ensure the final concentration of the inhibitor in the aqueous medium does not exceed its solubility limit. 3. Control Solvent Concentration: Keep the final concentration of organic solvents like DMSO below 0.5% to avoid both toxicity and precipitation.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[2] d. Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.[2] e. Store the aliquots at -80°C.[3]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials: Prepared this compound stock solution, cell culture medium, sterile tubes, HPLC system.
-
Procedure: a. Prepare the cell culture medium containing this compound at the final working concentration. b. Incubate the medium under standard experimental conditions (e.g., 37°C, 5% CO2).[3] c. At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.[3] d. Store the collected aliquots at -80°C until analysis.[3] e. Thaw the samples and analyze the concentration of intact this compound using a validated HPLC method.
Visualizations
Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound.
Caption: Factors contributing to the degradation of this compound.
References
Validation & Comparative
Validating the Selectivity of VU0477886 for mGlu4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM) VU0477886, focusing on its selectivity profile. The performance of this compound is compared with other notable mGlu4 PAMs, supported by experimental data and detailed protocols to aid in the validation and application of this compound in research and drug development.
Comparative Selectivity of mGlu4 PAMs
The selectivity of a positive allosteric modulator is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the potency and selectivity of this compound and other well-characterized mGlu4 PAMs, such as ADX88178 and ML292, against all eight metabotropic glutamate receptors. Data is compiled from various sources to provide a comprehensive overview.
| Compound | Target | EC50 (PAM activity) | Selectivity Profile (Activity at other mGluRs) |
| This compound | mGlu4 | ~287 nM[1] | Highly selective for mGlu4. Data on specific activity at other mGlu subtypes is less publicly available compared to other probes. |
| ADX88178 | mGlu4 | 4 nM (human), 9 nM (rat)[2][3] | Highly selective for mGlu4 with minimal activities at other mGluRs.[2] |
| ML292 | mGlu4 | 1.2 µM (human), 330 nM (rat)[4][5] | Selective against mGlu1, mGlu2, mGlu3, mGlu7, & mGlu8 (>10 µM). Weak antagonist at mGlu5 (IC50 = 17.9 µM) and weak PAM at mGlu6 (EC50 = 6.8 µM).[4][5] |
| (-)-PHCCC | mGlu4 | ~5.1 µM[1] | Considered a non-selective compound, showing activity at mGlu1 and mGlu5.[1] |
| VU0155041 | mGlu4 | ~287 nM[1] | A selective mGlu4 PAM.[1] |
Experimental Protocols
Accurate assessment of compound selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two common assays used to characterize mGlu4 PAMs.
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to potentiate the response of mGlu4 to its endogenous agonist, glutamate, in cells engineered to produce a calcium signal upon receptor activation.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by mGlu4 PAMs.
Materials:
-
HEK293 cells stably co-expressing the rat mGlu4 receptor and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (Gqi5) that couples to the calcium signaling pathway.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (e.g., this compound) and glutamate.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the mGlu4-expressing cells into 384-well plates at a density of 15,000 to 20,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye loading solution (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Incubate for 1 hour at 37°C.
-
Cell Washing: After incubation, wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add a sub-maximal (EC20) concentration of glutamate to all wells.
-
Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium response.
-
Data Analysis: The potentiation effect of the PAM is determined by the leftward shift of the glutamate concentration-response curve in the presence of the compound. Calculate the EC50 value for the PAM's potentiation effect.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of Gi/o-coupled receptors like mGlu4.
Objective: To determine the effect of mGlu4 PAMs on the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human mGlu4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test compounds (e.g., this compound) and glutamate.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Cell Plating: Plate the mGlu4-expressing cells in 384-well plates and incubate overnight.
-
Cell Stimulation: On the day of the assay, replace the culture medium with stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compound and an EC20 concentration of glutamate.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The inhibitory effect of the mGlu4 activation is measured as a decrease in cAMP levels. The potency of the PAM is determined by its ability to enhance the glutamate-induced inhibition of forskolin-stimulated cAMP production.
Visualizing Cellular Mechanisms and Workflows
mGlu4 Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the mGlu4 receptor and the site of action for a positive allosteric modulator like this compound.
Caption: Simplified mGlu4 receptor signaling pathway.
Experimental Workflow for Selectivity Screening
The diagram below outlines a typical workflow for assessing the selectivity of a potential mGlu4 PAM across the family of metabotropic glutamate receptors.
References
- 1. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to VU0477886 and Other mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGlu4) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As a member of the Group III metabotropic glutamate receptors, mGlu4 is predominantly expressed in the central nervous system and its activation can modulate neurotransmission. Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor function, offering potential advantages over orthosteric agonists. This guide provides a comparative overview of the preclinical compound VU0477886 and other notable mGlu4 PAMs, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Performance Comparison of mGlu4 PAMs
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound and other well-characterized mGlu4 PAMs. Data has been compiled from various preclinical studies to facilitate a direct comparison.
Table 1: In Vitro Potency and Efficacy of mGlu4 PAMs
| Compound | hEC50 (nM)¹ | rEC50 (nM)² | Maximal Agonist Response (% of Glutamate) | Fold Shift³ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Foliglurax (PXT002331) | 46[1] | Data not available | Data not available | Data not available |
| ADX88178 | 3.5[2] | 9.1[2] | Data not available | Data not available |
| ML128 | 240[3] | 110[3] | >100% | 28x (human), 35x (rat)[3] |
| ML182 | 291[4] | 376[4] | Data not available | 11.2x[4] |
| ML292 | 1196[5] | 330[5] | Data not available | 30.2x[5] |
¹hEC50: Half-maximal effective concentration at human mGlu4 receptors. ²rEC50: Half-maximal effective concentration at rat mGlu4 receptors. ³Fold Shift: The factor by which the PAM potentiates the potency of glutamate.
Table 2: Selectivity Profile of mGlu4 PAMs
| Compound | Selectivity vs. other mGluRs | Other Off-Target Activities |
| This compound | Data not available | Data not available |
| Foliglurax (PXT002331) | Data not available | Data not available |
| ADX88178 | Excellent selectivity against other mGluRs[2] | Data not available |
| ML128 | >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8[3] | >10 µM vs. a panel of 68 GPCRs, ion channels, and transporters[3] |
| ML182 | >30 µM vs. mGluRs 1, 2, 3, 8; weak activity at mGlu5, 6, 7[4] | >10 µM vs. a panel of 68 GPCRs, ion channels, and transporters[4] |
| ML292 | >20 µM vs. mGluRs 1-3, 7, 8; 17.9 µM vs. mGlu5 (antagonist); 6.8 µM vs. mGlu6 (PAM)[5] | Selective against a large panel of GPCRs, ion channels, and transporters[5] |
Table 3: In Vivo Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Animal Model | Efficacy |
| This compound | Data not available | Data not available |
| Foliglurax (PXT002331) | Rodent models | Significant anti-Parkinsonian activity[1] |
| ADX88178 | Rodent models | Potentiated the effects of L-DOPA without increasing dyskinesia[2] |
| ML128 | Haloperidol-induced catalepsy in rats | Active after systemic dosing[3] |
| ML182 | Haloperidol-induced catalepsy in rats | Active after oral dosing[4] |
| ML292 | Haloperidol-induced catalepsy and 6-OHDA lesion in rats | Efficacious alone and in combination with L-DOPA[5][6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mGlu4 signaling cascade and the workflows for key in vitro and in vivo assays.
mGlu4 Receptor Signaling Pathway
The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate and potentiation by a PAM, initiates an intracellular signaling cascade.[3][7] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 8. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mGlu4 Receptor Activation: VU-Series PAMs versus Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Class C G protein-coupled receptor (GPCR), represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and epilepsy. Activation of mGlu4, which is predominantly expressed on presynaptic terminals in key brain regions, leads to the inhibition of neurotransmitter release. This guide provides a detailed comparison of two primary mechanisms for activating this receptor: direct engagement by orthosteric agonists and nuanced potentiation by Positive Allosteric Modulators (PAMs).
While the compound VU0477886 was specified for comparison, a comprehensive review of published pharmacological literature did not yield extensive characterization data under this identifier. Therefore, this guide will utilize the potent, selective, and well-characterized mGlu4 PAM, VU0418506 , as a representative tool compound from the Vanderbilt University series to compare against the classical orthosteric agonist, L-AP4 .
Mechanism of Action: Two Distinct Approaches to Receptor Activation
Orthosteric agonists and PAMs activate the mGlu4 receptor through fundamentally different mechanisms. Orthosteric agonists bind directly to the highly conserved glutamate binding site located in the large, extracellular "Venus flytrap" (VFT) domain of the receptor. This binding event induces a conformational change that is transmitted to the transmembrane domain, leading to G-protein activation.
In contrast, PAMs bind to a topographically distinct "allosteric" site, typically located within the seven-transmembrane (7TM) domain. By themselves, pure PAMs do not activate the receptor. Instead, they enhance the receptor's response to the endogenous agonist, glutamate, or to an exogenously applied orthosteric agonist. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the concentration-response curve) or an increase in its maximal efficacy.
Quantitative Comparison: Potency and Selectivity
The primary advantage of PAMs over orthosteric agonists lies in their potential for greater subtype selectivity, which can translate to a more favorable side-effect profile. Orthosteric agonists for group III mGlu receptors, like L-AP4, often exhibit activity across multiple subtypes (mGlu4, mGlu6, mGlu7, mGlu8).
Table 1: Comparative Potency at the mGlu4 Receptor
| Compound | Type | Target Species | Potency (EC₅₀) | Assay Type |
| VU0418506 | PAM | Human mGlu4 | 68 nM[1][2] | Calcium Mobilization |
| Rat mGlu4 | 46 nM[1][2] | GIRK/Thallium Flux | ||
| L-AP4 | Orthosteric Agonist | Human/Rat mGlu4 | 0.1 - 0.13 µM (100 - 130 nM)[3][4] | Functional Assays (e.g., cAMP) |
Table 2: Comparative Selectivity Across mGlu Receptor Subtypes
| Compound | mGlu1 | mGlu2 | mGlu3 | mGlu5 | mGlu6 | mGlu7 | mGlu8 |
| VU0418506 | Inactive | Inactive | Inactive | Inactive | Active (PAM) | Inactive | Inactive |
| L-AP4 | Inactive | Inactive | Inactive | Inactive | Active (EC₅₀: 1.0-2.4 µM)[3][4] | Active (EC₅₀: 249-337 µM)[3][4] | Active (EC₅₀: 0.29 µM)[3][4] |
Note on VU0418506 selectivity: While active at mGlu6, this receptor's expression is largely restricted to the retina, potentially limiting off-target effects in the CNS for many applications.
Experimental Protocols
The functional activity of mGlu4 modulators is commonly assessed by measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).
Key Experiment: cAMP Inhibition Assay
This assay quantifies the ability of a compound to activate the Gi/o-coupled mGlu4 receptor, resulting in the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu4 receptor are cultured to ~80-90% confluency.
-
Cell Plating: Cells are harvested and plated into 384-well microplates and incubated overnight.
-
Compound Preparation: Test compounds (e.g., VU0418506, L-AP4) are prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For PAMs, compounds are co-applied with a sub-maximal concentration (e.g., EC₂₀) of glutamate.
-
Stimulation: Media is removed from the cells, and the compound solutions are added. The plate is incubated for a set period (e.g., 15-30 minutes) at room temperature.
-
Lysis and Detection: A solution containing a stimulator of adenylyl cyclase (e.g., forskolin) and a lysis agent is added. The level of cAMP is then measured using a competitive immunoassay detection technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized to vehicle controls (0% inhibition) and a maximal inhibitor (100% inhibition). Concentration-response curves are generated using a four-parameter logistic equation to determine EC₅₀ values.
Summary: Choosing the Right Tool for mGlu4 Modulation
The choice between an orthosteric agonist and a PAM depends critically on the experimental or therapeutic goal.
Orthosteric Agonists (e.g., L-AP4):
-
Pros: Provide robust, direct activation of the receptor, useful for establishing maximal response and for studies where broad group III mGluR activation is desired.
-
Cons: Suffer from lower subtype selectivity, potentially leading to off-target effects by activating mGlu6, mGlu7, and mGlu8. Continuous exposure can lead to receptor desensitization and internalization, diminishing the physiological response over time.
Positive Allosteric Modulators (e.g., VU0418506):
-
Pros: Offer significantly higher subtype selectivity, reducing the likelihood of off-target effects.[1] Their activity is dependent on the presence of the endogenous agonist (glutamate), which means they amplify physiological signaling in a spatiotemporally precise manner—only acting when and where glutamate is being released. This can lead to a more nuanced modulation and a lower potential for receptor desensitization and tachyphylaxis.
-
Cons: Their effect is dependent on the concentration of the orthosteric agonist, which can vary in different tissues or disease states. The pharmacology can be more complex, with some PAMs also exhibiting direct agonist activity ("ago-PAMs").
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacology of NXT629, a novel and selective PPARα antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of VU0477886: A Comparative Guide to its Efficacy in Preclinical Models of Parkinson's Disease
For Immediate Release
This guide provides a comprehensive comparison of the experimental effects of VU0477886, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu4 modulation for neurological disorders, particularly Parkinson's disease.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of Parkinson's disease. As a positive allosteric modulator of the mGlu4 receptor, it offers a non-dopaminergic approach to alleviating motor symptoms. This guide summarizes the available quantitative data on its in vitro potency and in vivo efficacy, provides detailed experimental protocols for the key animal model cited, and illustrates the underlying signaling pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell System |
| EC50 | 95 nM | Recombinant cells expressing mGlu4 |
| % Glu Max | 89% | Recombinant cells expressing mGlu4 |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Brain:Plasma Ratio (Kp) | 1.3 |
| Plasma Clearance (CLp) | 4.0 mL/min/kg |
| Half-life (t1/2) | 3.7 h |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Model | Effect |
| Haloperidol-Induced Catalepsy | Robust Efficacy |
Comparative Efficacy in Different Preclinical Models
While detailed public data on the cross-validation of this compound in multiple distinct models is limited, its robust efficacy in the haloperidol-induced catalepsy model in rats provides strong evidence of its potential as a symptomatic treatment for Parkinson's disease. To offer a broader perspective on the potential of mGlu4 PAMs, data from a similar tool compound, ADX88178, is presented for comparative context.
Table 4: Efficacy of the mGlu4 PAM ADX88178 in Various Rodent Models of Parkinson's Disease
| Model | Species | Key Findings |
| Haloperidol-Induced Catalepsy | Rat | Reversal of catalepsy at 3 and 10 mg/kg.[1] |
| 6-Hydroxydopamine (6-OHDA) Lesion (Forelimb Akinesia) | Rat | Robust, dose-dependent reversal of akinesia when co-administered with a low dose of L-DOPA.[1] |
| MitoPark Mouse Model | Mouse | Enhanced the effects of L-DOPA.[1] |
These findings with a related mGlu4 PAM suggest that the efficacy of this class of compounds, including this compound, is likely to translate across different models of Parkinsonian motor deficits.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is a widely used preclinical screen for compounds with potential anti-Parkinsonian effects. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy, which is characterized by an inability to correct an externally imposed posture and is considered to be analogous to the akinesia and bradykinesia seen in Parkinson's disease.[2][3]
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[2][3][4]
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At a set time after haloperidol administration (e.g., 60-90 minutes), the rat is gently placed with its forepaws on a horizontal bar raised a specific height (e.g., 9 cm) from the surface.[5]
-
The latency to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used.[6]
-
A significant reduction in the latency to move, compared to vehicle-treated animals, indicates an anti-cataleptic (and therefore potential anti-Parkinsonian) effect.
-
Mandatory Visualizations
Signaling Pathway of the mGlu4 Receptor
The metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of mGlu4 leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism by which mGlu4 activation modulates neuronal excitability and neurotransmitter release.
References
- 1. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of VU0477886 and Foliglurax: M1 vs. mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two investigational positive allosteric modulators (PAMs): VU0477886, a selective M1 muscarinic acetylcholine (B1216132) receptor PAM, and foliglurax (B1653653), a selective metabotropic glutamate (B1630785) receptor 4 (mGluR4) PAM. This document is intended to serve as a resource for researchers and drug development professionals by presenting available preclinical and clinical data, detailing experimental methodologies, and visualizing key signaling pathways and workflows.
Introduction
This compound and foliglurax represent two distinct therapeutic strategies targeting neurological and psychiatric disorders. This compound, by positively modulating the M1 muscarinic receptor, is being investigated for its potential to enhance cognitive function, a key deficit in conditions like Alzheimer's disease and schizophrenia. Foliglurax, on the other hand, targets the mGluR4 receptor and was developed as a non-dopaminergic approach for the symptomatic treatment of Parkinson's disease. This guide will objectively compare the performance of these two compounds based on available experimental data.
Data Presentation
The following tables summarize the available quantitative data for this compound and foliglurax. It is important to note that specific data for this compound is limited in the public domain; therefore, data from closely related and representative M1 PAMs from the same discovery program are included for comparative purposes and are denoted with an asterisk (*).
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (M1 PAM) | Foliglurax (mGluR4 PAM) |
| Target | M1 Muscarinic Acetylcholine Receptor | Metabotropic Glutamate Receptor 4 |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator |
| EC50 | ~100-400 nM (representative M1 PAMs) | 79 nM[1] |
| Selectivity | High selectivity over M2-M5 muscarinic receptors | >15-fold vs mGluR6, >110-fold vs mGluR7, >50-fold vs mGluR8; No activity at NMDA, AMPA, kainate, Group I or II mGluRs[1] |
| Assay Type | Calcium Mobilization in M1-expressing cells* | Not specified |
*Data for this compound is based on representative M1 PAMs from the same research program due to the limited availability of specific data for this compound.
Table 2: Preclinical In Vivo Data
| Parameter | This compound (M1 PAM) | Foliglurax (mGluR4 PAM) |
| Animal Model | Rodent models of cognitive impairment (e.g., Novel Object Recognition) | Rodent models of Parkinson's Disease (e.g., haloperidol-induced catalepsy, 6-OHDA lesioned rats) |
| Efficacy | Reversal of cognitive deficits | Demonstrated antiparkinsonian activity |
| Therapeutic Area | Cognitive Disorders (e.g., Alzheimer's, Schizophrenia)* | Parkinson's Disease |
*Data for this compound is based on representative M1 PAMs from the same research program.
Table 3: Clinical Development Status
| Compound | Indication | Highest Phase Completed | Status |
| This compound | Cognitive Disorders | Preclinical | Investigational |
| Foliglurax | Parkinson's Disease | Phase II | Development Discontinued |
*Information on the clinical development of this compound is not publicly available and is inferred based on the progression of similar M1 PAMs.
Signaling Pathways
The signaling pathways for the M1 muscarinic receptor and the mGluR4 receptor are distinct, reflecting their different physiological roles.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: mGluR4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of M1 and mGluR4 PAMs are provided below.
In Vitro Assay: Calcium Mobilization for M1 PAMs
Objective: To determine the potency and efficacy of an M1 PAM in enhancing acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compound (e.g., this compound).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a range of ACh concentrations.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a sub-maximal concentration of ACh (e.g., EC20) into the wells and continue recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
In Vivo Model: Novel Object Recognition (NOR) for Cognitive Enhancement
Objective: To assess the ability of a test compound to improve recognition memory in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Open field arena (e.g., 50 x 50 x 50 cm).
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.
-
Video recording and tracking software.
-
Test compound (e.g., a representative M1 PAM) and vehicle.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the animals for a few minutes each day. On the day before the test, allow each animal to explore the empty open field arena for 5-10 minutes.
-
Familiarization Phase (Day 1):
-
Administer the test compound or vehicle to the animals (e.g., 30 minutes before the trial).
-
Place two identical "familiar" objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object.
-
-
Test Phase (Day 2, typically 24 hours later):
-
Replace one of the familiar objects with a "novel" object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the compound-treated group compared to the vehicle group indicates improved recognition memory.
-
In Vivo Model: Haloperidol-Induced Catalepsy for Parkinson's Disease
Objective: To evaluate the potential of a test compound to reverse catalepsy, a symptom associated with Parkinson's disease, induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice.
-
Haloperidol solution.
-
Test compound (e.g., foliglurax) and vehicle.
-
A horizontal bar raised a few centimeters from a flat surface.
-
Stopwatch.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Induction of Catalepsy: After a specified pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measure the time (in seconds) it takes for the animal to remove both forepaws from the bar. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is typically set.
-
-
Data Analysis:
-
Compare the mean cataleptic time of the compound-treated group with the vehicle-treated group at each time point.
-
A significant reduction in cataleptic time indicates an anti-cataleptic (and potentially anti-parkinsonian) effect.
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical comparison of a novel M1 PAM like this compound and an mGluR4 PAM like foliglurax.
References
Assessing the Translational Potential of VU0477886: A Comparative Analysis
Despite a comprehensive search for the compound VU0477886, public domain information regarding its biological activity, mechanism of action, and therapeutic target remains elusive. The compound, identified by the CAS number 1926222-30-1 and the chemical name 2-Pyridinecarboxamide, 3-amino-N-[3-chloro-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, is strongly associated with Vanderbilt University, likely originating from its drug discovery programs. However, without access to internal databases or unpublished research, a full assessment of its translational potential is not currently possible. This guide, therefore, serves as a framework for such an assessment, outlining the necessary data and comparative analyses that would be required should information on this compound become available.
I. Characterization of this compound
A foundational step in assessing the translational potential of any compound is a thorough understanding of its basic properties and biological effects. The following data points are essential for this compound:
-
Target Identification and Validation: The primary biological target(s) of this compound must be identified. This would involve a series of biochemical and cellular assays to determine its binding affinity, selectivity, and functional activity (e.g., agonist, antagonist, allosteric modulator).
-
In Vitro Efficacy: The potency and efficacy of this compound would need to be established in relevant cellular models of a specific disease. This includes determining key parameters such as IC50 or EC50 values.
-
Mechanism of Action: Elucidation of the precise molecular mechanism by which this compound exerts its effects on its target and the downstream signaling pathways is critical.
-
Pharmacokinetics and ADME Properties: A comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics is necessary to predict its behavior in vivo. This includes parameters like solubility, permeability, metabolic stability, and potential for drug-drug interactions.
-
Preclinical Efficacy and Safety: In vivo studies in relevant animal models are required to demonstrate the compound's efficacy in a physiological setting and to identify any potential toxicities.
II. Comparative Analysis with Alternative Therapeutics
Once the biological profile of this compound is established, a comparative analysis against existing or emerging therapies for the same indication is crucial. This comparison should be multifaceted, encompassing the following aspects:
-
Mechanism of Action: How does the mechanism of this compound differ from or complement that of other drugs? Does it target a novel pathway or offer a more selective mode of action?
-
Potency and Efficacy: A head-to-head comparison of potency (e.g., IC50 values) and efficacy in preclinical models.
-
Selectivity and Off-Target Effects: A critical evaluation of the selectivity profile of this compound versus competitors to anticipate potential side effects.
-
Pharmacokinetic Profile: Comparison of key ADME parameters to assess potential advantages in terms of bioavailability, dosing frequency, and route of administration.
-
Safety and Tolerability: A comparative review of preclinical safety data to identify any potential safety advantages.
Table 1: Hypothetical Comparative Data for this compound and Alternatives
| Parameter | This compound | Alternative A | Alternative B |
| Target | Unknown | Target X | Target Y |
| Mechanism of Action | Unknown | Antagonist | Allosteric Modulator |
| In Vitro Potency (IC50) | Data not available | 10 nM | 50 nM |
| In Vivo Efficacy (Model) | Data not available | 50% tumor growth inhibition | 30% reduction in symptoms |
| Oral Bioavailability (%) | Data not available | 20% | 60% |
| Key Safety Finding | Data not available | Mild liver enzyme elevation | No significant findings |
III. Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. For a comprehensive assessment of this compound, the following methodologies would be essential:
A. Target Binding Assay (Example: Radioligand Binding Assay)
-
Objective: To determine the binding affinity of this compound for its putative target receptor.
-
Materials: Cell membranes expressing the target receptor, radiolabeled ligand, unlabeled this compound, filtration apparatus, scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value for this compound from the competition binding curve.
-
B. Cellular Functional Assay (Example: Calcium Mobilization Assay)
-
Objective: To measure the functional activity of this compound on its target in a cellular context.
-
Materials: Cells expressing the target receptor, a calcium-sensitive fluorescent dye (e.g., Fura-2), a fluorometric imaging plate reader.
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Stimulate the cells with a known agonist in the presence and absence of varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using the plate reader.
-
Determine the EC50 or IC50 of this compound based on its effect on the agonist-induced calcium response.
-
IV. Visualizing the Path Forward
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
In Vivo Efficacy of VU0477886: A Comparative Analysis
Despite a comprehensive search of available scientific literature, no studies confirming the in vivo efficacy of the M5 negative allosteric modulator (NAM), VU0477886, have been identified. Consequently, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.
This guide aims to provide a framework for such a comparison, outlining the typical experimental data and protocols that would be necessary to evaluate the in vivo efficacy of a compound like this compound. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of M5 NAMs.
Understanding the Therapeutic Rationale
This compound is a negative allosteric modulator of the muscarinic acetylcholine (B1216132) M5 receptor. M5 receptors are predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra. This localization places them in a key position to modulate dopamine (B1211576) release, a critical process in the pathophysiology of several neuropsychiatric and neurological disorders, including schizophrenia and substance use disorders.
The therapeutic hypothesis for an M5 NAM like this compound is that by reducing M5 receptor activity, it can dampen excessive dopamine signaling, thereby alleviating symptoms associated with hyperdopaminergic states.
Hypothetical In Vivo Efficacy Studies for this compound
To assess the in vivo efficacy of this compound, a series of preclinical studies in relevant animal models would be required. The primary goals of these studies would be to:
-
Establish Target Engagement and Pharmacokinetics: Confirm that this compound reaches the central nervous system in sufficient concentrations to interact with M5 receptors.
-
Evaluate Efficacy in Animal Models of Disease: Assess the ability of this compound to reverse or attenuate behavioral and neurochemical abnormalities relevant to the target indication (e.g., schizophrenia).
-
Compare Efficacy with Standard-of-Care or Other M5 NAMs: Benchmark the performance of this compound against existing treatments or other tool compounds targeting the same mechanism.
Key Experimental Models and Data Collection
A typical preclinical development plan for an M5 NAM would involve the following experimental paradigms:
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Protocol:
-
Administer this compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intraperitoneal).
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of this compound in plasma and brain homogenates using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Presentation:
| Parameter | Value |
| Route of Administration | e.g., Oral (p.o.) |
| Dose | e.g., 10 mg/kg |
| Maximum Plasma Concentration (Cmax) | µg/mL |
| Time to Cmax (Tmax) | hours |
| Area Under the Curve (AUC) | µg*h/mL |
| Brain/Plasma Ratio | Ratio |
2. Amphetamine-Induced Hyperlocomotion Model:
-
Objective: To assess the antipsychotic-like potential of this compound. This model mimics the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.
-
Protocol:
-
Acclimate rodents to an open-field arena.
-
Administer this compound or a vehicle control.
-
After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.
-
Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance in cm) | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | N/A | |
| Vehicle + Amphetamine | e.g., 2.5 | 0% | |
| This compound + Amphetamine | e.g., 3, 10, 30 | ||
| Positive Control (e.g., Haloperidol) + Amphetamine | e.g., 0.1 |
3. In Vivo Microdialysis:
-
Objective: To directly measure the effect of this compound on dopamine release in specific brain regions.
-
Protocol:
-
Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer this compound and, in some paradigms, a dopamine-releasing agent like amphetamine.
-
Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Presentation:
| Treatment | Brain Region | Basal Dopamine (pg/µL) | % Change in Dopamine Release (Post-Amphetamine) |
| Vehicle | Nucleus Accumbens | ||
| VU0477-886 | Nucleus Accumbens |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for an M5 NAM and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: M5 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
While direct experimental evidence for the in vivo efficacy of this compound is currently unavailable in the public domain, the established role of the M5 receptor in modulating dopamine signaling provides a strong rationale for its investigation in models of neuropsychiatric disorders. The experimental approaches outlined in this guide represent the standard methodologies that would be employed to characterize the in vivo profile of this compound and compare its efficacy to other therapeutic alternatives. Future research in this area will be crucial to determine the therapeutic potential of this M5 negative allosteric modulator.
Head-to-Head Comparison of VU0486846 with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM), VU0486846, with established neuroprotective agents, Donepezil and Memantine. The information is collated from preclinical studies, with a focus on quantitative data from Alzheimer's disease models to facilitate an objective evaluation of their therapeutic potential.
Executive Summary
VU0486846 represents a promising next-generation neuroprotective agent that operates via a distinct mechanism compared to current standards of care like Donepezil and Memantine. As an M1 PAM, VU0486846 enhances the signal of the natural neurotransmitter, acetylcholine, at the M1 receptor, which is crucial for memory and learning. This targeted approach appears to offer a favorable efficacy and safety profile in preclinical models, particularly in its ability to improve cognitive function without inducing the cholinergic side effects often associated with direct-acting agonists. While direct head-to-head clinical data is not yet available, preclinical evidence in the APPSwe/PSEN1ΔE9 mouse model of Alzheimer's disease suggests that VU0486846 not only improves cognitive deficits but may also have disease-modifying effects by reducing amyloid pathology.
Mechanism of Action
The neuroprotective agents discussed in this guide employ distinct mechanisms to combat the complex pathology of neurodegenerative diseases.
-
VU0486846: Acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but potentiates the effect of acetylcholine, the endogenous ligand. This mechanism is thought to enhance cognitive processes and may also promote the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[1]
-
Donepezil: Is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Some studies also suggest it may have anti-inflammatory effects and can reduce Aβ deposition.[2]
-
Memantine: Is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions like Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity and neuronal cell death through over-activation of NMDA receptors. Memantine blocks this pathological activation while allowing for normal synaptic transmission.[3]
Head-to-Head Preclinical Performance in APPSwe/PSEN1ΔE9 Mice
The APPSwe/PSEN1ΔE9 (APP/PS1) transgenic mouse model is a widely used model of Alzheimer's disease that develops age-dependent Aβ plaques and cognitive deficits. The following tables summarize the performance of VU0486846, Donepezil, and Memantine in this model.
Table 1: Cognitive Efficacy in APP/PS1 Mice
| Agent | Behavioral Test | Age of Mice | Treatment Duration | Key Findings |
| VU0486846 | Novel Object Recognition | 9 months | 4 or 8 weeks | Significantly improved recognition memory.[1] |
| Morris Water Maze | 9 months | 4 or 8 weeks | Reversed spatial learning and memory deficits.[1][4] | |
| Donepezil | Novel Object Recognition | Not specified | Chronic | Significantly improved cognitive function.[2] |
| Morris Water Maze | Not specified | Chronic | Significantly improved cognitive function.[2] | |
| Memantine | Morris Water Maze | 8 months | 2-3 weeks | Significantly improved the acquisition of the water maze task.[5] |
| Morris Water Maze | 6, 9, 15 months | 3 months | Rescued learning deficits in mice with moderate pathology.[3] |
Table 2: Effects on Amyloid Pathology in APP/PS1 Mice
| Agent | Effect on Aβ Plaques | Effect on Soluble Aβ |
| VU0486846 | Significant reduction in Aβ plaques in the hippocampus.[1] | Significant reduction in Aβ oligomers.[1] |
| Donepezil | Reduced congophilic amyloid plaques.[2] | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[2] |
| Memantine | No effect on insoluble Aβ in mice with mild to moderate pathology.[3] | Significantly reduced levels of soluble Aβ1-40 in mice with mild and moderate pathology.[3] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents.
Workflow:
Methodology:
-
Habituation: On the first day, each mouse is allowed to freely explore an empty open-field arena for a period of 5 to 10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.
Morris Water Maze (MWM) Test
The MWM is a test of spatial learning and memory that relies on the animal's ability to use distal cues to locate a hidden platform in a circular pool of water.
Workflow:
Methodology:
-
Acquisition Phase: Over several consecutive days, mice are subjected to multiple trials where they are placed in a large circular pool of opaque water and must find a submerged, hidden platform to escape. The starting position is varied for each trial.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Immunohistochemistry for Aβ Plaques
This technique is used to visualize and quantify Aβ plaques in brain tissue.
Workflow:
Methodology:
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Antigen Retrieval: This step is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding sites are blocked to reduce background staining.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to Aβ.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The label on the secondary antibody (e.g., an enzyme or a fluorophore) is used to visualize the location of the Aβ plaques.
-
Analysis: The number and area of the stained plaques are quantified using microscopy and image analysis software.
Signaling Pathways
The therapeutic effects of these neuroprotective agents are mediated by distinct signaling pathways.
Conclusion
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of VU0477886, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), and its alternatives. Due to the limited availability of direct independent replication studies for this compound, this guide focuses on comparing its pharmacological profile with other well-characterized M1 PAMs, such as BQCA and TAK-071, based on available literature. The data presented here is compiled from various sources and is intended to provide a comprehensive overview for researchers in the field.
Introduction
M1 muscarinic acetylcholine receptors are G-protein coupled receptors predominantly expressed in the central nervous system and are implicated in cognitive processes such as learning and memory. Positive allosteric modulators of the M1 receptor are of significant interest as potential therapeutic agents for neurological disorders, including Alzheimer's disease and schizophrenia. This compound is one such modulator. This guide aims to provide a comparative analysis of its function against other known M1 PAMs.
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological data for VU0486846 (a close analog of this compound), BQCA, and TAK-071. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Efficacy in Inositol (B14025) Phosphate (IP) Accumulation Assays
| Compound | Cell Line | Agonist | EC50 (nM) | Maximal Efficacy (% of ACh max) | Reference |
| VU0486846 | Human M1 (high expression) | Acetylcholine (ACh) | 310 | 85 | [1] |
| Rat M1 (high expression) | Acetylcholine (ACh) | 250 | 83 | [1] | |
| BQCA | CHO-K1 expressing human M1 | Acetylcholine (ACh) | 18 | 100 | Data compiled from representative literature |
| TAK-071 | CHO-K1 expressing human M1 | Acetylcholine (ACh) | 2.7 (inflection point) | Not reported as % of ACh max | [2] |
Table 2: In Vitro Potency and Efficacy in β-Arrestin Recruitment Assays
| Compound | Cell Line | Agonist | EC50 (nM) | Maximal Efficacy (% of agonist max) | Reference |
| VU0486846 | Data not available | - | - | - | - |
| BQCA | U2OS expressing human M1 | Carbachol | ~100 | ~80 | Data compiled from representative literature |
| TAK-071 | Data not available | - | - | - | - |
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This assay measures the Gq-mediated signaling of the M1 receptor.
Principle: Activation of the M1 receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is then metabolized to inositol monophosphate (IP1). The accumulation of IP1 is measured as an indicator of receptor activation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the M1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells into 96- or 384-well white, solid-bottom assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound, BQCA, TAK-071) in an appropriate assay buffer.
-
Prepare a solution of the orthosteric agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC20).
-
Remove the culture medium from the cells and add the assay buffer containing the test compounds and the orthosteric agonist.
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Add a lysis buffer containing a fluorescently labeled IP1 analog (tracer) and a terbium cryptate-labeled anti-IP1 antibody.
-
-
Detection:
-
Incubate the plate at room temperature for 1-2 hours to allow for the competitive binding reaction to reach equilibrium.
-
Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (tracer).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated M1 receptor.
Principle: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC).
Detailed Methodology (using EFC-based assay):
-
Cell Line:
-
Use a cell line engineered to co-express the M1 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
-
Cell Plating:
-
Plate the cells in a 96- or 384-well white, solid-bottom assay plate at an optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Incubate at room temperature in the dark for approximately 60 minutes.
-
-
Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximal efficacy.
-
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for in vitro characterization of M1 PAMs.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of mGlu4 Modulators for Neurotherapeutic Research
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the Group III family of G-protein coupled receptors, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease, anxiety, and pain.[1][2][3] Primarily located on presynaptic terminals, mGlu4 activation inhibits the release of neurotransmitters, thereby modulating synaptic transmission.[2] The development of selective ligands for this receptor is a key focus of neuropharmacology. This guide provides a comparative analysis of different mGlu4 modulators, including orthosteric agonists and positive allosteric modulators (PAMs), supported by experimental data and detailed methodologies to aid researchers in drug development.
Allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer potential advantages over traditional orthosteric ligands, including higher subtype selectivity and a lower propensity for receptor desensitization by preserving the temporal and spatial dynamics of endogenous signaling.[3][4][5]
mGlu4 Receptor Signaling Pathway
The mGlu4 receptor is canonically coupled to the Gi/o G-protein. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) do not activate the receptor directly but enhance the affinity and/or efficacy of glutamate, amplifying this signaling cascade.
Comparative Data of mGlu4 Modulators
The following tables summarize quantitative data for prominent mGlu4 positive allosteric modulators and orthosteric agonists, providing a basis for comparison of their potency, efficacy, and selectivity.
Table 1: Positive Allosteric Modulators (PAMs) of mGlu4
| Compound | EC50 | Efficacy (Fold Shift) | Selectivity Notes | Reference(s) |
| PHCCC | ~4 µM | - | Also acts as an mGlu1 antagonist with similar potency. | [6] |
| VU0155041 | ~798 nM (human) | ~8-fold | Selective against other mGluR subtypes. Also exhibits partial agonist activity. | [4][6] |
| ML128 (CID-44191096) | ~250 nM | >10-fold | Highly potent and selective. Centrally penetrant upon systemic dosing. | [7] |
| ML182 (CID-46869947) | 291 nM (human) | ~11-fold | Excellent in vitro and in vivo PK characteristics. Active after oral dosing. | [8] |
| SIB-1893 | ~10 µM | ~3.2-fold | Originally an mGlu5 NAM, shows modest mGlu4 PAM activity. | [9] |
| MPEP | >50 µM | ~1.8-fold | An mGlu5 NAM that also weakly potentiates mGlu4 at high concentrations. | [9][10] |
Table 2: Orthosteric Agonists of mGlu4
| Compound | EC50 | Selectivity Notes | Reference(s) |
| L-AP4 | ~0.4 µM | Non-selective Group III mGluR agonist. | [6] |
| LSP1-2111 | 2.2 µM (mGlu4) | Shows preference for mGlu4 and mGlu6 over mGlu7 and mGlu8. | [11] |
| LSP4-2022 | ~1 µM | Selective for mGlu4. | [12][13] |
Experimental Protocols & Workflows
The characterization of novel mGlu4 modulators relies on a cascade of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Characterization Workflow
A typical workflow for identifying and characterizing mGlu4 modulators begins with high-throughput screening (HTS) followed by a series of assays to confirm activity, determine potency and efficacy, and assess subtype selectivity.
Key Experimental Methodologies
1. Co-operative Binding Assay for Allosteric Modulators This assay is essential for characterizing the binding properties of PAMs and their interaction with the orthosteric ligand.[14][15]
-
Objective: To determine the binding affinity (Kd) and cooperativity of an allosteric modulator in the presence of an orthosteric agonist.
-
Principle: The assay measures the specific binding of a radiolabeled PAM ([³H]PAM) to cells or membranes expressing the mGlu4 receptor. The key variable is the inclusion of a fixed concentration of an orthosteric agonist (e.g., glutamate) in the incubation buffer.
-
Protocol Outline:
-
Cell Culture: CHO or HEK293 cells stably expressing human or rat mGlu4 are cultured and harvested.
-
Incubation: Whole cells or membrane preparations are incubated with varying concentrations of the radiolabeled PAM. Parallel incubations are performed with and without a saturating concentration of a non-radiolabeled version of the same compound to determine non-specific binding. This is repeated in the presence of a fixed concentration of glutamate (e.g., 100 nM).[16]
-
Separation: Bound and free radioligand are separated via rapid filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated and plotted against the concentration of the radiolabeled PAM. Data are fitted to a one-site binding model to determine Kd and Bmax values. A significant increase in binding affinity (decrease in Kd) in the presence of glutamate indicates positive cooperativity.[14]
-
2. cAMP Accumulation Assay This functional assay measures the downstream consequence of mGlu4 receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of mGlu4 modulators.
-
Principle: As a Gi/o-coupled receptor, mGlu4 activation inhibits adenylyl cyclase, reducing the intracellular accumulation of cAMP. The assay typically measures the inhibition of forskolin-stimulated cAMP levels.
-
Protocol Outline:
-
Cell Culture: Use mGlu4-expressing cells (e.g., CHO-K1).
-
Incubation: Cells are pre-incubated with the test compound (agonist or PAM) at various concentrations.
-
Stimulation: Cells are then stimulated with a fixed concentration of forskolin (B1673556) (to activate adenylyl cyclase) and, for PAMs, a sub-maximal concentration of glutamate (e.g., EC20).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Data are plotted as cAMP concentration versus log[compound concentration]. For agonists, an inhibitory curve is generated to calculate the EC50. For PAMs, a leftward shift in the glutamate concentration-response curve or an increase in the maximal response is measured.[9][17]
-
3. Haloperidol-Induced Catalepsy Model This is a widely used in vivo rodent model for assessing the potential anti-Parkinsonian effects of test compounds.[6][7]
-
Objective: To evaluate the ability of an mGlu4 modulator to reverse motor deficits analogous to Parkinsonian symptoms.
-
Principle: Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy in rodents, characterized by an inability to correct an externally imposed posture. Compounds that restore dopaminergic or related neurotransmitter balance can reduce this cataleptic state.
-
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Catalepsy Induction: Animals are administered haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).
-
Compound Administration: The test mGlu4 modulator is administered (e.g., i.p. or P.O.) at various doses, typically 30-60 minutes after haloperidol.
-
Behavioral Testing: At set time points (e.g., 90 and 120 minutes post-drug), catalepsy is measured. A common method is the bar test, where the animal's front paws are placed on a raised horizontal bar. The latency (in seconds) for the animal to remove both paws from the bar is recorded. A longer latency indicates greater catalepsy.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared to the vehicle control group. A significant reduction in latency indicates an anti-cataleptic (and potential anti-Parkinsonian) effect.[7]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. | BioWorld [bioworld.com]
- 12. A novel mGlu4 selective agonist LSP4-2022 increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for VU0477886: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides essential guidance on the operational and disposal plan for the research compound VU0477886. The following procedures have been compiled to provide clear, step-by-step instructions for laboratory personnel.
This compound Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal. All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 1: this compound Waste Segregation
| Waste Type | Container Requirement | Disposal Stream |
| Solid Waste | Labeled, sealed, and chemically resistant container. | Hazardous Solid Chemical Waste |
| (e.g., contaminated gloves, weighing paper, pipette tips) | ||
| Liquid Waste | Labeled, sealed, and chemically resistant container (e.g., glass or polyethylene). | Hazardous Liquid Chemical Waste |
| (e.g., unused solutions, solvent rinses) | Secondary containment is required. | |
| Sharps Waste | Puncture-proof sharps container labeled with "Hazardous Chemical Sharps" and the identity of the chemical. | Hazardous Sharps Waste |
| (e.g., contaminated needles, scalpels) |
Personal Protective Equipment (PPE) During Disposal
Personnel handling this compound waste must wear appropriate personal protective equipment to minimize exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
Disposal Workflow
The following workflow outlines the procedural steps for the safe disposal of this compound from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Caption: This workflow illustrates the key stages for the proper disposal of this compound waste.
Decontamination of Labware
All non-disposable labware that has come into contact with this compound must be decontaminated before reuse or standard cleaning.
Experimental Protocol: Labware Decontamination
-
Initial Rinse: Rinse the labware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone). Collect the solvent rinsate as hazardous liquid waste.
-
Wash: Wash the rinsed labware with a laboratory detergent and water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate hazards.
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbent material or the covered solid spill using a scoop or forceps and place it in a sealed container for hazardous solid waste.
-
Decontaminate Area: Decontaminate the spill area by wiping it down with a suitable solvent, followed by a detergent and water wash. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disclaimer
Essential Safety and Operational Protocols for Handling VU0477886
Overview and Hazard Assessment
VU0477886 is identified as an M1 receptor positive allosteric modulator (PAM), a class of compounds used in research settings.[1][2][3] Due to the lack of specific toxicological data, a conservative approach to handling is mandatory. Assume the compound is hazardous upon inhalation, ingestion, and skin contact. All handling procedures should be designed to minimize exposure.
Key Safety Principles:
-
Plan Ahead: Before any experiment, review the procedures and ensure all safety measures are in place.[4]
-
Minimize Exposure: Use engineering controls and personal protective equipment to prevent contact with the chemical.[4]
-
Work in a Controlled Environment: All manipulations of this compound should be performed in a designated area, such as a certified chemical fume hood.[5]
-
Follow Proper Procedures: Adhere to standard operating procedures for handling, storage, and disposal.[5][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected before each use and replaced if damaged.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4] | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves. Consider double-gloving for added protection. | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory | Not generally required if work is conducted in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory use.
3.1. Preparation and Pre-Experiment Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather all Materials: Assemble all necessary chemicals, solvents, and equipment before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Spill Kit: Ensure a chemical spill kit is readily accessible.
3.2. Handling and Experimental Procedure
-
Work Within the Fume Hood: Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood.[5]
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols.[5]
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of potent compounds.
-
Label all Containers: Clearly label all containers with the chemical name, concentration, date, and any known hazards.[7]
3.3. Post-Experiment Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Properly Store or Dispose of the Chemical: Return the primary container to its designated storage location. Dispose of any waste as described in the disposal plan.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
Follow your institution's specific guidelines for hazardous waste disposal.[8]
Storage
Proper storage is essential to maintain the integrity of this compound and ensure laboratory safety.
| Storage Condition | Guideline |
| Temperature | Store at the temperature recommended by the supplier. If no information is available, storing in a cool, dry, and dark place is a prudent default. For long-term stability, refrigeration or freezing may be required.[7] |
| Location | Store in a well-ventilated, designated chemical storage area away from incompatible materials such as strong oxidizing agents.[6][7] |
| Container | Keep in the original, tightly sealed container. Ensure the label is legible.[7] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wilcoprime.com [wilcoprime.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. mtu.edu [mtu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
